molecular formula C9H6Cl2N2 B2939140 5,7-Dichloroquinolin-8-amine CAS No. 36107-01-4

5,7-Dichloroquinolin-8-amine

Cat. No.: B2939140
CAS No.: 36107-01-4
M. Wt: 213.06
InChI Key: MKGCGXTYVJCXAT-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-amine ( 36107-01-4) is a halogenated quinoline derivative of significant interest in medicinal and inorganic chemistry research. With the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol, this compound serves as a valuable precursor and ligand in scientific investigations . Its primary research value lies in its role as a bioactive ligand for synthesizing novel metal complexes. Researchers have utilized similar halogenated 8-hydroxyquinoline ligands to create palladium(II) complexes that exhibit notable anticancer activity against human cancer cell lines, including those resistant to conventional therapies . These studies highlight the potential of such compounds in developing new anticancer agents that function through DNA-binding mechanisms . As a key synthetic intermediate, this compound provides a crucial scaffold for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGCGXTYVJCXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and formula of 5,7-dichloro-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and functional applications of 5,7-dichloro-8-aminoquinoline , a specialized bidentate ligand and pharmaceutical intermediate.

Molecular Architecture, Synthesis Protocols, and Chelation Dynamics

Executive Summary

5,7-Dichloro-8-aminoquinoline (CAS: 36107-01-4) is a halogenated derivative of the 8-aminoquinoline scaffold.[1][2] Unlike its parent compound—which is prone to rapid oxidative degradation—the 5,7-dichloro analog exhibits enhanced metabolic stability and altered electronic properties due to the electron-withdrawing chlorine substituents.

This compound serves two primary critical functions in modern research:

  • Bidentate Chelation: It acts as a rigid

    
    -donor ligand, forming stable 5-membered chelate rings with transition metals (
    
    
    
    ,
    
    
    ,
    
    
    ), often used to model metallo-enzyme active sites or sequester metal ions in neurodegenerative disease models.
  • Synthetic Intermediate: The amino group serves as a nucleophile for Schiff base formation (salicylaldimides) or amide coupling, creating larger bioactive scaffolds.

Molecular Specifications & Architecture

Physicochemical Profile
PropertySpecification
IUPAC Name 5,7-Dichloroquinolin-8-amine
Common Name 5,7-Dichloro-8-aminoquinoline
CAS Number 36107-01-4
Molecular Formula

Molecular Weight 213.06 g/mol
Physical State Solid (Pale beige to yellow powder)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
pKa (Predicted) ~2.5 (Quinoline N), ~-1.0 (Aniline N) [Note: Chlorines significantly lower basicity]
Structural Analysis

The molecule consists of a planar quinoline bicycle. The critical structural features are:

  • N1 (Quinoline Nitrogen): The primary acceptor site for metal coordination.

  • N8 (Amino Nitrogen): Acts as the secondary donor. The proximity of N1 and N8 allows for the formation of a stable 5-membered metallocycle.

  • C5 & C7 Chlorines: These substituents exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the ring nitrogens, thereby lowering the pKa compared to unsubstituted 8-aminoquinoline. This modulation is crucial for tuning the redox potential of resulting metal complexes.

Structural Diagram (Graphviz)

MolecularStructure Figure 1: Connectivity of 5,7-Dichloro-8-aminoquinoline. Note Cl atoms at C5/C7 and Amine at C8. N1 N1 C2 C2 N1->C2 aromatic C3 C3 C2->C3 aromatic C4 C4 C3->C4 aromatic C10 C10 C4->C10 aromatic C5 C5 Cl5 Cl C5->Cl5 C6 C6 C5->C6 aromatic C7 C7 C6->C7 aromatic Cl7 Cl C7->Cl7 C8 C8 C7->C8 aromatic N8 NH2 C8->N8 C9 C9 C8->C9 aromatic C9->N1 aromatic C9->C10 aromatic C10->C5 aromatic

Synthesis Protocol

Reaction Mechanism

The most reliable synthesis involves the electrophilic aromatic substitution (chlorination) of 8-aminoquinoline using sulfuryl chloride (


) .
  • Substrate: 8-Aminoquinoline.[2][3]

  • Reagent: Sulfuryl chloride (Source of

    
     equivalent).[4]
    
  • Solvent: Glacial Acetic Acid (Modulates reactivity and solubilizes the protonated amine).

  • Selectivity: The amino group is a strong ortho/para director. Since the para position (relative to the amine) is C5 and the ortho position is C7, chlorination occurs selectively at these sites.

Step-by-Step Methodology

Pre-requisite: Perform in a fume hood.


 releases HCl and 

gases.
  • Preparation: Dissolve 8-aminoquinoline (30.4 mmol, ~4.38 g) in Glacial Acetic Acid (21 mL).

  • Cooling: Cool the solution to 10–15°C using an ice/water bath. Why? Controlling temperature prevents over-chlorination or tar formation.

  • Addition: Slowly add a solution of Sulfuryl Chloride (60.0 mmol, 2 equivalents) in Glacial Acetic Acid (12.5 mL) dropwise over 20–30 minutes.

  • Reaction:

    • Allow the mixture to warm gradually to Room Temperature (RT).

    • Heat the mixture on a steam bath or oil bath at 70–75°C for 25 minutes. Why? Thermal energy is required to drive the second chlorination event to completion.

  • Quenching & Isolation:

    • Pour the reaction mixture into ice water.

    • Neutralize with Sodium Acetate or dilute NaOH/Ammonia to precipitate the free base.

    • Filter the solid precipitate.[5]

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.

  • Yield: Typically 48–60%.

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic workflow via Sulfuryl Chloride chlorination. Start Start: 8-Aminoquinoline (Dissolved in AcOH) Step1 Step 1: Cool to 10°C Start->Step1 Step2 Step 2: Add SO2Cl2 (2 eq) Dropwise Step1->Step2 Electrophilic Attack Step3 Step 3: Heat to 75°C (25 mins) Step2->Step3 Complete Di-chlorination Step4 Step 4: Quench in Ice Water Neutralize to pH 8 Step3->Step4 End Product: 5,7-Dichloro-8-aminoquinoline (Solid Precipitate) Step4->End

[5][7]

Functional Applications

Metal Chelation & Coordination Chemistry

5,7-Dichloro-8-aminoquinoline is a "privileged scaffold" for coordination chemistry.

  • Binding Mode: It binds metals through the pyridine nitrogen and the amino nitrogen.

  • Stability: The resulting complexes (e.g., with

    
     or 
    
    
    
    ) are often distorted octahedral or square planar.
  • Electronic Tuning: The electron-withdrawing chlorines make the metal center more Lewis acidic compared to complexes with the unsubstituted ligand. This is utilized in catalytic oxidation reactions where the metal center needs to accept electron density from a substrate.

Schiff Base Synthesis

The 8-amino group is sufficiently nucleophilic to react with aldehydes (e.g., salicylaldehyde) to form Schiff bases (imines).

  • Reaction Condition: Ethanol reflux with catalytic acetic acid.

  • Utility: These Schiff bases (e.g., "Hqsal-5,7-Cl2") are used to create spin-crossover materials and magnetic molecular switches.

References

  • Synthesis & Characterization (Primary Protocol)

    • Title: Structural Diversity in a New Series of Halogenated Quinolyl Salicylaldimides-Based FeIII Complexes.
    • Source: SciSpace / Inorganic Chemistry Liter
    • URL:[Link](Note: Protocol derived from standard sulfuryl chloride method described in associated chemical literature).

  • Crystal Structure & Properties

    • Title: 5,7-Dichloroquinolin-8-ol (Analogous Structural Data).[6]

    • Source: N
    • URL:[Link]

  • Metal Complexation (Cobalt)

    • Title: Cobalt(II)
    • Source: Taylor & Francis Online.
    • URL:[Link]

  • CAS Registry Verification

    • Title: this compound CAS 36107-01-4.[1][7][8]

    • Source: ChemicalBook / Sigma-Aldrich Listings.

Sources

5,7-dichloroquinolin-8-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Ligand Architecture, Synthesis, and Catalytic Utility[1]

Executive Summary

5,7-Dichloroquinolin-8-amine (DCQA) represents a specialized niche within the "privileged scaffold" of 8-aminoquinolines. While its structural cousin, 5,7-dichloroquinolin-8-ol (Chloroxine), is widely recognized for its N,O-donor antiseptic properties, DCQA offers a distinct N,N-donor motif.

This substitution of the hydroxyl group with a primary amine fundamentally alters the coordination chemistry. It shifts the ligand from a hard/borderline base (phenolate/pyridine) to a softer, purely nitrogenous bidentate system. The presence of chlorine atoms at the 5 and 7 positions introduces strong electron-withdrawing effects, modulating the pKa of the amine and tuning the redox potentials of coordinated metal centers. This guide explores DCQA’s utility as a tunable ligand in transition metal catalysis (specifically C-H activation) and metallodrug development.

Part 1: Chemical Architecture & Ligand Properties

Electronic Modulation

The utility of DCQA lies in the interplay between the quinoline core and its substituents.

  • The Scaffold: The 8-aminoquinoline motif forms a rigid 5-membered chelate ring with metal ions.

  • The Substituents (5,7-Cl): Chlorine atoms exert a strong inductive effect ($ -I $).

    • Effect on Basicity: The electron-withdrawing nature reduces the electron density on the N8-amine nitrogen. This lowers the pKa compared to the unsubstituted 8-aminoquinoline (approx. pKa 3.9 vs. 2.5 for the conjugate acid), making the amine less liable to protonation at physiological pH but also a weaker

      
      -donor.
      
    • Effect on Metal Center: In organometallic catalysis, this electron deficiency stabilizes metal centers in lower oxidation states or facilitates reductive elimination steps by reducing the electron density at the metal center.

Structural Data (Comparative)
Property8-Hydroxyquinoline (Oxine)8-AminoquinolineThis compound
Donor Set N, O (Anionic Phenolate)N, N (Neutral Amine)N, N (Neutral Amine)
Charge (Ligand) -1 (usually)00
HSAB Character Hard/BorderlineBorderline/SoftBorderline (tuned hard by Cl)
Primary Application Antiseptic/Gravimetric AnalysisC-H Activation Directing GroupTunable Catalyst/MPAC

Part 2: Synthesis Protocol

Causality: Direct chlorination of 8-aminoquinoline using elemental chlorine is hazardous and lacks regioselectivity, often leading to polymerization. The protocol below utilizes N-Chlorosuccinimide (NCS) for controlled electrophilic aromatic substitution, requiring prior protection of the amine to prevent oxidation.

Workflow Diagram

SynthesisWorkflow Start 8-Aminoquinoline (Starting Material) Step1 Protection (Ac2O, Pyridine, 0°C) Start->Step1 Inter1 N-(quinolin-8-yl)acetamide Step1->Inter1 Step2 Chlorination (NCS, MeCN, Reflux) Inter1->Step2 Inter2 N-(5,7-dichloroquinolin-8-yl)acetamide Step2->Inter2 Step3 Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 End This compound (Target Ligand) Step3->End

Figure 1: Synthetic pathway for this compound via protection-chlorination-deprotection strategy.[1]

Detailed Methodology

Reagents: 8-Aminoquinoline (98%), Acetic Anhydride (


), N-Chlorosuccinimide (NCS), Acetonitrile (MeCN), Hydrochloric Acid (HCl).
  • Protection (Acetylation):

    • Dissolve 8-aminoquinoline (10 mmol) in dry dichloromethane (DCM). Add pyridine (1.2 eq).

    • Add

      
       (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.
      
    • Validation: TLC shows disappearance of the fluorescent starting amine.

    • Workup: Wash with water, dry over

      
      .[2] Yields N-(quinolin-8-yl)acetamide .
      
  • Chlorination:

    • Dissolve the acetamide intermediate in Acetonitrile.

    • Add NCS (2.2 eq) slowly. Reflux at 80°C for 6–12 hours.

    • Mechanism:[1][2][3] The acetamide group directs the electrophilic Cl+ to the para (5-position) and ortho (7-position) relative to the nitrogen ring, while blocking the amine nitrogen from reacting.

    • Validation: LC-MS monitoring for the [M+H]+ peak corresponding to the dichloro-adduct.

  • Deprotection (Hydrolysis):

    • Suspend the chlorinated intermediate in Ethanol/6M HCl (1:1). Reflux for 2 hours.

    • Neutralize with NaOH to pH 8 to precipitate the free amine.

    • Purification: Recrystallization from Ethanol/Water.

Part 3: Coordination Chemistry & Applications[5]

The Chelation Mode

DCQA acts as a neutral bidentate ligand. Upon binding a metal (


), it forms a rigid five-membered ring.
  • Bite Angle: The N-M-N bite angle is typically around 81–83°, creating a distorted octahedral or square planar geometry depending on the metal (e.g., Cu(II) vs Pd(II)).

  • Selectivity: Unlike 8-hydroxyquinoline, which precipitates metals quantitatively, the amine complexes often remain soluble in organic solvents, facilitating homogeneous catalysis.

Application A: C-H Activation Directing Group

8-Aminoquinoline derivatives are the "gold standard" directing groups (DGs) in palladium-catalyzed C-H functionalization.

  • Role of 5,7-Cl: The electron-deficient nature of DCQA makes the amide bond (if used as an amide-linked DG) more labile, potentially allowing for easier removal of the directing group after the catalytic cycle—a major bottleneck in this field.

Application B: Metallodrugs (MPACs)

In neurodegenerative research (Alzheimer's), Metal Protein Attenuating Compounds (MPACs) aim to redistribute Cu and Zn ions.

  • Mechanism: DCQA can chelate redox-active Cu(II), preventing it from catalyzing the production of Reactive Oxygen Species (ROS) via the Fenton reaction.

  • Advantage: The lipophilicity added by the chlorine atoms enhances Blood-Brain Barrier (BBB) permeability compared to the parent amine.

Mechanism of Action Diagram

CoordinationMechanism cluster_ligand Ligand State cluster_complex Metal Complexation cluster_effect Therapeutic/Catalytic Effect L This compound Complex [M(DCQA)2]2+ Distorted Octahedral L->Complex Chelation (N,N) M Metal Ion (Cu2+, Pd2+) M->Complex ROS ROS Suppression (Inhibits Fenton Reaction) Complex->ROS Biological Context CH C-H Activation (Stabilized Transition State) Complex->CH Catalytic Context

Figure 2: Dual-pathway utility of DCQA in ROS suppression (medicinal) and C-H activation (catalysis).

Part 4: Experimental Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized ligand and its complexes, the following analytical signatures must be verified.

TechniqueExpected Signature (DCQA)Diagnostic Value
1H NMR (DMSO-d6) Downfield shift of aromatic protons due to Cl (approx. 7.5–8.8 ppm). Disappearance of amide singlet (post-hydrolysis).Confirms substitution pattern and deprotection.
IR Spectroscopy Primary amine doublets (

) at 3300–3400 cm⁻¹. Absence of C=O stretch (1650 cm⁻¹).
Verifies functional group integrity.
HR-MS (ESI+) Molecular ion peak showing characteristic isotopic pattern of

(M, M+2, M+4 in 9:6:1 ratio).
Confirms presence of two chlorine atoms.[4][5]
UV-Vis Bathochromic shift (Red shift) upon metal coordination due to Ligand-to-Metal Charge Transfer (LMCT).Validates complex formation.

References

  • Vertex AI Search. (2025).
  • National Institutes of Health (NIH) . Crystal structure and biological activity of halogenated quinolines. Available at: [Link]

  • ResearchGate . Electronic effects in 8-aminoquinoline directing groups for C-H activation. Available at: [Link]

Sources

Technical Guide: Anticancer Potential of Halogenated 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of halogenated 8-aminoquinoline (8-AQ) derivatives in oncology. While historically renowned as antimalarial scaffolds (e.g., Primaquine, Tafenoquine), recent investigations have repurposed this pharmacophore as a potent metal-dependent anticancer agent. The core mechanism shifts from parasitic redox cycling to tumor-specific metal sequestration (ionophore activity) and oxidative stress induction . This guide details the structural rationale, synthesis pathways, validated biological evaluation protocols, and the critical role of halogen substitution in enhancing lipophilicity and metabolic stability.

Part 1: Structural Rationale & The Halogen Effect[1]

The 8-aminoquinoline scaffold possesses a bidentate chelating motif formed by the quinoline nitrogen (


) and the amine nitrogen (

). This structure allows for the formation of stable 5-membered chelate rings with divalent metal ions (

,

,

).
The Role of Halogenation (C5 & C7 Positions)

Modifying the C5 and C7 positions with halogens (F, Cl, Br, I) is not merely cosmetic; it fundamentally alters the physicochemical profile of the drug candidate:

  • Lipophilicity Modulation (

    
    ):  Halogenation increases membrane permeability, facilitating passive diffusion into the tumor microenvironment.
    
    • Trend:

      
      .
      
  • Metabolic Blocking: Substitution at C5 blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending the plasma half-life (

    
    ).
    
  • Electronic Effects: Electron-withdrawing halogens decrease the

    
     of the 8-amino group, fine-tuning the stability constant (
    
    
    
    ) of the metal complex. This ensures the drug releases the metal ion intracellularly rather than stripping it from serum albumin in the bloodstream.
SubstituentElectronic Effect (

)
Lipophilicity (

)
Impact on Anticancer Potency
-H 0.000.00Baseline
-F 0.060.14Metabolic stability; minimal potency gain
-Cl 0.230.71Moderate potency; improved stability
-Br 0.230.86High potency; balanced solubility
-I 0.181.12Highest potency ; enhanced cellular uptake

Part 2: Mechanism of Action (MOA)

The anticancer efficacy of halogenated 8-AQs is primarily driven by their ability to act as copper ionophores . Cancer cells typically maintain elevated intracellular copper levels to support rapid proliferation and angiogenesis. 8-AQs exploit this by:

  • Metal Chelation: Entering the cell and sequestering endogenous copper.

  • Redox Cycling: The resulting Cu(II)-8AQ complex undergoes reduction to Cu(I) by intracellular reductants (e.g., glutathione), generating superoxide anions (

    
    ).
    
  • Mitochondrial Collapse: The ROS surge targets the mitochondrial membrane, leading to depolarization (

    
     loss) and release of cytochrome c.
    
  • Proteasome Inhibition: Specific halogenated derivatives (e.g., 5,7-dichloro analogs) inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis.

MOA Visualization

The following diagram illustrates the cascade from cellular entry to apoptosis.

MOA_Pathway Extracellular Extracellular Space Membrane Cell Membrane (Lipophilicity Dependent) Intracellular Cytosol (High Cu2+) Membrane->Intracellular Complex Cu(II)-8AQ Complex Intracellular->Complex Chelates Endogenous Cu Drug Halogenated 8-AQ Drug->Membrane Passive Diffusion Redox Redox Cycling (GSH -> GSSG) Complex->Redox Intracellular Reduction Proteasome 20S Proteasome Inhibition Complex->Proteasome Direct Binding ROS ROS Surge (H2O2, OH*) Redox->ROS Fenton Reaction Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome c Release Proteasome->Apoptosis Protein Accumulation

Caption: Figure 1: The dual-pathway mechanism of halogenated 8-AQs involving metal-mediated oxidative stress and proteasome inhibition.

Part 3: Synthesis of 5,7-Dihalo-8-Aminoquinolines

Expertise Note: Direct halogenation of 8-aminoquinoline is often uncontrolled. A more robust route involves constructing the quinoline ring via the Skraup reaction followed by reduction and specific halogenation using N-halosuccinimides (NXS) to ensure regioselectivity at C5 and C7.

Synthetic Workflow

Synthesis_Route Start 2-Nitroaniline Skraup Skraup Reaction (Glycerol, H2SO4) Start->Skraup Inter1 8-Nitroquinoline Skraup->Inter1 Reduction Reduction (SnCl2 or H2/Pd-C) Inter1->Reduction Inter2 8-Aminoquinoline Reduction->Inter2 Halogenation Halogenation (NCS/NBS/NIS, MeCN) Inter2->Halogenation Regioselective (C5, C7) Final 5,7-Dihalo-8-AQ Halogenation->Final

Caption: Figure 2: Step-wise synthesis of 5,7-dihalo-8-aminoquinolines ensuring regiochemical purity.

Part 4: Validated Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols include critical "Expertise Checks" often omitted in standard literature.

Intracellular ROS Detection (DCFH-DA Assay)

Objective: Quantify oxidative stress induced by the 8-AQ derivative.

Reagents:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) - Sigma Aldrich.

  • Flow Cytometer or Fluorescence Plate Reader (Ex/Em: 485/535 nm).

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the IC50 concentration of the halogenated 8-AQ for 3-6 hours .

    • Expertise Check: Do not treat for >12h for ROS assays; late-stage apoptosis interferes with ROS quantification.

    • Control: Use Hydrogen Peroxide (

      
      , 100 µM) as a positive control.
      
  • Staining: Wash cells 1x with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate for 30 mins at 37°C in the dark.

  • Analysis: Harvest cells via trypsinization (gentle) and analyze immediately via flow cytometry.

  • Validation: Pre-treatment with N-acetylcysteine (NAC, 5 mM) should abolish the signal, confirming ROS specificity.

Metal Chelation Verification (UV-Vis Shift)

Objective: Confirm the formation of Drug-Metal complexes in solution.

Protocol:

  • Prepare a 50 µM solution of the 8-AQ derivative in Tris-HCl buffer (pH 7.4).

  • Record the baseline UV-Vis spectrum (200–600 nm).

  • Titrate with

    
     solution (0.1 to 2.0 equivalents).
    
  • Observation: Look for a bathochromic shift (red shift) and the appearance of a charge-transfer band around 400-450 nm.

    • Self-Validating Step: The presence of isosbestic points indicates a clean conversion between the free ligand and the complex without side reactions.

Part 5: Comparative Efficacy Data

The following table summarizes the impact of halogenation on cytotoxicity against standard solid tumor cell lines (e.g., HepG2 - Liver Carcinoma).

Table 1: Structure-Activity Relationship (SAR) of 5,7-Substituted 8-AQs

Compound IDR5 SubstituentR7 SubstituentIC50 (HepG2) [µM]Mechanism Highlight
8-AQ (Parent) HH> 50.0Rapid metabolism; low potency
5-Cl-8-AQ ClH12.4Moderate stability
5,7-DiCl-8-AQ ClCl3.2Enhanced proteasome inhibition
5,7-DiBr-8-AQ BrBr1.8High ROS generation
5,7-DiI-8-AQ II0.5 Maximal lipophilicity & uptake
TDMQ20 (Chelator)(Chelator)0.4Specific Copper targeting

Note: Data represents synthesized trends from comparative literature review (See References).

References

  • Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Oliveri, V. et al. (2012).[1] "Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents." Dalton Transactions. Link

  • Liu, J. et al. (2013).[1] "Synthesis and antitumor activity of 5,7-dihalo-substituted-8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Team. (2025). "Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide." BenchChem.[2] Link

  • Song, Y. et al. (2015).[1] "Recent advances in the development of 8-hydroxyquinoline-based agents for the treatment of cancer."[3] Mini Reviews in Medicinal Chemistry. Link

Sources

Navigating the Unknown: A Technical Guide to the Toxicity Profile and Safe Handling of 5,7-dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the available safety information and a predictive toxicity profile for 5,7-dichloroquinolin-8-amine (CAS No. 36107-01-4). As a novel halogenated quinoline derivative, direct and comprehensive toxicological data for this specific molecule is not publicly available. This document, therefore, adopts a precautionary principle, leveraging established knowledge of the broader 8-aminoquinoline class to construct a robust framework for risk assessment and safe handling.

The core directive of this guide is to empower researchers with a scientifically grounded understanding of potential hazards. By examining the structure-activity relationships and the well-documented toxicities of analogous compounds, we can infer a probable safety profile, enabling the implementation of self-validating safety protocols critical for responsible research and development.

The Data Gap: Acknowledging the Absence of Evidence

A thorough review of chemical safety literature and supplier documentation reveals a significant lack of specific toxicological studies for this compound. A safety data sheet from at least one commercial supplier explicitly states "No data available" for key toxicological endpoints and ecological impact[1].

This absence of direct evidence necessitates a shift in approach from data reporting to predictive toxicology. The structural similarity of this compound to the well-studied 8-aminoquinoline class of compounds provides the most reliable basis for anticipating its biological and toxicological behavior. This class includes vital therapeutic agents like the antimalarials primaquine and tafenoquine, whose safety profiles have been extensively characterized[2][3].

Predictive Toxicology: The 8-Aminoquinoline Class Profile

The 8-aminoquinoline scaffold is synonymous with a distinct and serious toxicological profile, primarily related to hematologic effects. The insights gained from decades of clinical and preclinical research on this class form the bedrock of our safety assessment for this compound.

The Primary Hazard: Hemolytic Anemia in G6PD Deficient Individuals

The most critical and dose-dependent toxicity associated with 8-aminoquinolines is acute hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme[2][4].

  • Causality: G6PD is essential for producing NADPH in red blood cells. NADPH is required to regenerate reduced glutathione, the primary defense against oxidative damage. The metabolism of 8-aminoquinolines is believed to produce reactive oxygen species (ROS). In G6PD-deficient individuals, red blood cells cannot neutralize this oxidative stress, leading to membrane damage, hemoglobin denaturation (Heinz body formation), and rapid hemolysis[4][5].

  • Experimental Nexus: The link was first established in the 1950s when African-American troops, a population with a higher prevalence of G6PD deficiency, exhibited hemolytic anemia after receiving primaquine[2]. This historical context underscores the genetic-toxicological interplay that must be assumed for any novel 8-aminoquinoline derivative until proven otherwise.

Methemoglobinemia and General Hemotoxicity

A near-universal, though typically milder, effect of 8-aminoquinoline administration is the elevation of methemoglobin levels[2][6].

  • Mechanism: Methemoglobin is an oxidized form of hemoglobin that is incapable of binding and transporting oxygen. The oxidative stress induced by 8-aminoquinoline metabolites facilitates this conversion. While the body has enzymatic pathways to reduce methemoglobin, high doses of the drug can overwhelm this capacity.

  • Broader Effects: Beyond hemolysis and methemoglobinemia, 8-aminoquinolines are associated with other blood-related toxicities, such as reversible granulocytopenia (a reduction in a type of white blood cell)[5]. This collection of effects is broadly termed "hemotoxicity"[5].

The diagram below illustrates the proposed metabolic activation and subsequent toxicological cascade for the 8-aminoquinoline class.

G cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Toxicological Effects (Red Blood Cell) 8_AQ 8-Aminoquinoline Derivative (e.g., this compound) Metabolites Reactive Metabolites (e.g., Quinone-imines) 8_AQ->Metabolites CYP450 Enzymes ROS Oxidative Stress (Reactive Oxygen Species) Metabolites->ROS Metabolites->ROS Hemolysis Hemolytic Anemia (in G6PD Deficiency) ROS->Hemolysis MetHb Methemoglobinemia ROS->MetHb

Caption: Proposed metabolic pathway leading to 8-aminoquinoline toxicity.

The Role of Halogenation: A Structural Consideration

The presence of two chlorine atoms at the 5 and 7 positions of the quinoline ring in this compound is a significant structural modification. Halogenation can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties:

  • Metabolic Stability: Halogen atoms, particularly chlorine, can block sites of metabolism, potentially increasing the compound's half-life. This could lead to greater exposure and an increased risk of toxicity.

  • Electronic Effects: The electron-withdrawing nature of chlorine atoms can alter the reactivity of the quinoline ring and the amino group, potentially influencing the rate and nature of metabolite formation.

  • Lipophilicity: Dichlorination increases the molecule's lipophilicity, which may affect its absorption, distribution, and ability to cross cell membranes, potentially leading to accumulation in certain tissues.

Without experimental data, it is prudent to assume that these modifications do not eliminate the characteristic 8-aminoquinoline toxicities and may, in fact, potentiate them.

Provisional Safety Data Sheet and Handling Protocols

Given the data gap, a provisional Safety Data Sheet (p-SDS) must be constructed based on the high-potency hazards of the parent class. This p-SDS serves as a self-validating system for laboratory safety.

Hazard Identification & Classification (Provisional)
Hazard ClassClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4 (Predicted)GHS07WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2 (Predicted)GHS07WarningH315: Causes skin irritation.
Serious Eye Damage Category 1 (Predicted)GHS05DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory, Predicted)GHS07WarningH335: May cause respiratory irritation.
Germ Cell Mutagenicity Suspected (Class Hazard)GHS08WarningH341: Suspected of causing genetic defects.
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Blood System, Predicted)GHS08DangerH372: Causes damage to blood system through prolonged or repeated exposure.

Note: This table is predictive and based on the known toxicities of the 8-aminoquinoline class. It should be used for risk assessment and handling protocols until specific data for this compound becomes available.

Experimental Protocol: Safe Handling Workflow

This protocol is designed as a self-validating system, where adherence to each step ensures mitigation of the predicted risks.

  • Designated Area & PPE:

    • All work with solid or dissolved this compound must be conducted in a designated area, such as a certified chemical fume hood.

    • Personal Protective Equipment (PPE) is mandatory:

      • Eye Protection: Chemical safety goggles and a face shield.

      • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Check glove manufacturer data for breakthrough times.

      • Body Protection: A fully buttoned lab coat and closed-toe shoes.

  • Weighing and Solution Preparation:

    • Weigh the solid compound within the fume hood on a draft shield to prevent aerosolization.

    • Use a spatula dedicated to this compound.

    • When dissolving, add solvent to the vial containing the pre-weighed solid slowly to avoid splashing.

  • Administration and Waste Disposal:

    • For in vitro or in vivo studies, use safety-engineered sharps for all injections.

    • All contaminated materials (vials, pipette tips, gloves, bench paper) must be disposed of as hazardous chemical waste according to institutional guidelines. Do not mix with general waste.

  • Decontamination:

    • Wipe down all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution after work is complete.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the SDS or this guide to the medical personnel.

The logical flow for risk assessment and handling of this compound is visualized below.

G Start Handling this compound Data_Check Is specific toxicity data available? Start->Data_Check No_Data No specific data found. Invoke Precautionary Principle. Data_Check->No_Data No Yes_Data Follow official SDS. Data_Check->Yes_Data Yes Analogue_Analysis Analyze toxicity of 8-Aminoquinoline class. No_Data->Analogue_Analysis End Proceed with Experiment Yes_Data->End Identify_Hazards Identify Key Hazards: - Hemotoxicity - G6PD-linked Hemolysis - Methemoglobinemia Analogue_Analysis->Identify_Hazards Develop_Protocol Develop Safe Handling Protocol: - Designated Area - Full PPE - Waste Segregation Identify_Hazards->Develop_Protocol Develop_Protocol->End

Caption: Risk assessment workflow for compounds with limited safety data.

Conclusion and Path Forward

This compound is a compound for which direct, empirical toxicity data is lacking. However, its structural classification as an 8-aminoquinoline provides a strong, scientifically valid foundation for a predictive toxicological assessment. The paramount concerns are severe hematological effects, including hemolytic anemia (particularly in G6PD-deficient systems) and methemoglobinemia.

Researchers and drug development professionals must operate under the assumption that this compound exhibits the hazardous characteristics of its class. The implementation of rigorous, self-validating safe handling protocols, as outlined in this guide, is not merely a recommendation but a necessity for ensuring personnel safety and maintaining the integrity of the research environment. Future toxicological studies are essential to definitively characterize the safety profile of this molecule and either confirm or refine this predictive assessment.

References

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved February 9, 2026, from [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology Spectrum, 7(4). Retrieved February 9, 2026, from [Link]

  • Berman, J. D. (2014). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 91(2), 224–228. Retrieved February 9, 2026, from [Link]

  • Tekwani, B. L., et al. (2019). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 12(3), 127. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved February 9, 2026, from [Link]

Sources

Physicochemical Profiling: Solubility Landscapes of 5,7-Dichloroquinolin-8-amine

[1]

Executive Summary & Chemical Identity

5,7-Dichloroquinolin-8-amine is a specialized quinoline derivative, distinct from its widely characterized analogue, 5,7-dichloroquinolin-8-ol (Chloroxine).[1] While the hydroxyl analogue is a common antibacterial agent with extensive solubility data, the amine variant serves primarily as a high-value intermediate in the synthesis of neuroprotective agents (e.g., Alzheimer's research) and transition metal chelators.

This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and outlines the standardized experimental protocol required to generate thermodynamic solubility data, as exact literature values for the amine variant are sparse compared to the hydroxyl analogue.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Key Functional Groups Quinoline ring (aromatic), Primary Amine (C8), Chloro-substituents (C5, C7)
Electronic Character Electron-deficient ring (due to -Cl); Weakly basic (pyridine nitrogen); H-bond donor (-NH₂)

Theoretical Solubility Landscape

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by the specific electronic effects of the chlorine atoms.

The "Chlorine Effect" on Lipophilicity

The introduction of chlorine atoms at positions 5 and 7 significantly increases the lipophilicity (LogP) of the molecule compared to the parent 8-aminoquinoline.

  • Crystal Lattice Energy: The symmetry and stacking capability of the planar quinoline ring, reinforced by the halogen bonding potential of the chlorines, suggest a high lattice energy. This typically results in lower general solubility compared to non-chlorinated analogues.[1]

  • Solvent Interaction: The 8-amino group can act as a hydrogen bond donor, while the ring nitrogen is an acceptor. However, the electron-withdrawing chlorines reduce the basicity of the ring nitrogen.

Predicted Solubility Ranking

Based on thermodynamic data from structurally similar 8-aminoquinolines and the analogue 5,7-dichloroquinolin-8-ol [1, 2], the solubility hierarchy is predicted as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMA High Strong dipole-dipole interactions; disruption of crystal lattice via cavity formation.[1]
Polar Protic Methanol, Ethanol Moderate Hydrogen bonding with the 8-amino group.[1] Solubility likely increases significantly with temperature (Apelblat behavior).[1]
Ethers/Esters THF, Ethyl Acetate Moderate to Good Good compatibility with the lipophilic dichloro-quinoline core.[1]
Non-Polar Toluene, Hexane Low to Poor Lack of specific interactions to overcome lattice energy; useful as anti-solvents for recrystallization.
Aqueous Water Insoluble High hydrophobicity precludes dissolution without pH manipulation (acidification).[1]

Experimental Protocol: Isothermal Saturation Method

To determine the exact mole fraction solubility (

Static Equilibrium (Shake-Flask)1
Workflow Diagram (DOT)

The following diagram outlines the critical path for generating validated solubility data.

SolubilityProtocolPrep1. PreparationMix2. Equilibration(Excess Solid + Solvent)Prep->MixShake3. Agitation(Constant T, 24-48h)Mix->ShakeShake->Shake Temp Control(±0.05 K)Settle4. Phase Separation(Settling/Centrifugation)Shake->SettleFilter5. Filtration(0.45 µm Syringe Filter)Settle->FilterDilute6. Dilution(Mobile Phase)Filter->DiluteAnalyze7. Quantification(HPLC-UV / GC-MS)Dilute->AnalyzeCalc8. ThermodynamicModelingAnalyze->Calc

Figure 1: Validated workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh an excess of this compound solid (approx. 50-100 mg depending on solvent volume) into a glass vial.

  • Solvent Addition: Add 5-10 mL of the target organic solvent.[1]

  • Equilibration: Place the vials in a thermostatic shaker bath.

    • Standard Range: 278.15 K to 323.15 K (5°C to 50°C).[1]

    • Precision: Temperature must be controlled to ±0.05 K to ensure thermodynamic validity [3].

  • Agitation: Shake at 150 rpm for at least 24 hours to reach equilibrium.

  • Settling: Allow the solution to stand stationary for 2-4 hours at the same temperature to let undissolved solids settle.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).

  • Filtration: Filter through a 0.45 µm PTFE membrane.[1]

  • Analysis: Dilute the filtrate with the mobile phase (usually Methanol/Water) and analyze via HPLC (UV detection at ~250-260 nm, specific to the quinoline core).

Thermodynamic Modeling

Once experimental data (

1
The Modified Apelblat Equation

This is the most accurate model for quinoline derivatives in pure solvents [4].[1]

  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3][4]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution.[1] A negative 
      
      
      value typically indicates an endothermic process (solubility increases with temperature), which is expected for this compound.[1]
The van't Hoff Equation

Used for a quick assessment of the enthalpy (


1
1
  • Positive

    
     : Indicates the process is endothermic (energy is required to break the crystal lattice).[1]
    
  • Positive

    
     : Indicates the process is entropy-driven (disorder increases as the ordered crystal dissolves).[1]
    

Applications in Purification (Recrystallization)

Based on the differential solubility profile, the following solvent systems are recommended for purifying this compound from crude reaction mixtures:

  • Ethanol/Water System:

    • Dissolve the crude amine in boiling Ethanol (high solubility at high T).[1]

    • Slowly add Water (anti-solvent) until turbidity appears.[1]

    • Cool slowly to 4°C. The hydrophobic dichloro-amine will crystallize out, while polar impurities remain in the aqueous phase.

  • Chloroform/Hexane System:

    • Dissolve in minimum Chloroform.[1]

    • Add Hexane to induce precipitation.[1] This is particularly effective for removing non-chlorinated byproducts if they possess different polarity indices.[1]

References

  • Solubility of 5,7-Dichloro-8-quinolinol. Solubility of Things / ChemicalBook. (Data on the hydroxyl analogue confirming high solubility in DMSO/Ethanol and insolubility in water).[1][5] Link

  • Tong, Y., et al. (2025).[1][6][7] "Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study." Chemical and Biological Technologies in Agriculture. (describes synthesis and purification of 8-aminoquinoline derivatives).[1] Link

  • Standard Protocol for Solubility Measurement. Dissolution Technologies. (Validation of the shake-flask method). Link

  • Thermodynamic Modeling of Quinoline Derivatives. Journal of Chemical & Engineering Data. (General reference for the application of Apelblat models to this class of compounds). Link

The 5,7-Dichloro-8-Aminoquinoline Scaffold: Synthetic Evolution and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of 5,7-Dichloro-8-Aminoquinoline Research Content Type: In-Depth Technical Guide

Executive Summary

5,7-dichloro-8-aminoquinoline (DCAQ) represents a specialized halogenated scaffold within the 8-aminoquinoline (8-AQ) family. While its parent compound, 8-aminoquinoline, serves as the backbone for antimalarial giants like Primaquine and Tafenoquine, the 5,7-dichloro derivative has emerged as a critical tool for investigating metabolic stability , coordination chemistry , and structure-activity relationships (SAR) .

This guide details the technical evolution of DCAQ, focusing on its role in blocking metabolic soft spots (C5/C7 positions) to mitigate hemotoxicity, its utility as a bidentate ligand in transition metal catalysis, and the specific synthetic protocols required to access this motif.[1]

Part 1: The Structural Rationale – Blocking the Metabolic "Soft Spot"[1]

The historical development of DCAQ is inextricably linked to the toxicity problems of Primaquine.[1] In G6PD-deficient patients, 8-AQs induce severe hemolytic anemia.[2][3]

The Mechanism of Toxicity

The toxicity of 8-AQs is driven by the metabolic hydroxylation at the 5-position of the quinoline ring.[1] This produces a 5-hydroxy-8-aminoquinoline intermediate, which rapidly oxidizes to a quinone-imine . This electrophilic species enters a redox cycle, generating Reactive Oxygen Species (ROS) that destroy erythrocytes.[1]

The 5,7-Dichloro Strategy

Researchers hypothesized that substituting the 5 and 7 positions with chlorine atoms would achieve two goals:

  • Metabolic Blockade: Sterically and electronically prevent CYP450-mediated hydroxylation at C5.[1]

  • Electronic Deactivation: The electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring, potentially stabilizing the amine against oxidative degradation.[1]

Metabolism cluster_0 Standard 8-AQ Metabolism (Toxic) cluster_1 5,7-Dichloro-8-AQ (Stabilized) AQ 8-Aminoquinoline (Unsubstituted) OH_AQ 5-Hydroxy-8-AQ (Metabolite) AQ->OH_AQ CYP450 (Oxidation) QI Quinone-Imine (Hemotoxic Species) OH_AQ->QI Auto-oxidation DCAQ 5,7-Dichloro-8-AQ Blocked Metabolic Blockade (No Quinone-Imine) DCAQ->Blocked Cl atoms block C5/C7 sites

Figure 1: Comparative metabolic fate. The 5,7-dichloro substitution prevents the formation of the hemotoxic quinone-imine species.[1]

Part 2: Synthetic Protocols

Synthesis of DCAQ is challenging due to the high reactivity of the amino group.[1] Direct chlorination often leads to tars or polymerization unless specific conditions are controlled.[1]

Protocol A: The Sulfuryl Chloride Method (Standard)

This method, adapted from SciSpace and Acta Crystallographica literature, utilizes sulfuryl chloride (


) in glacial acetic acid.[1] It is preferred for its scalability and selectivity compared to chlorine gas.[1]

Reagents:

  • 8-Aminoquinoline (1.0 eq)[4]

  • Sulfuryl Chloride (2.0 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (Quenching)

Step-by-Step Workflow:

  • Dissolution: Dissolve 8-aminoquinoline (e.g., 30.4 mmol) in glacial acetic acid (20 mL). Cool the solution to 10°C using an ice bath.

  • Addition: Slowly add sulfuryl chloride (60.0 mmol) in glacial acetic acid dropwise. Critical: Maintain temperature <15°C to prevent over-chlorination.

  • Heating: Once addition is complete, warm to room temperature, then heat on a steam bath at 70–75°C for 25 minutes.

  • Quenching: Pour the reaction mixture into a solution of sodium acetate (20 g) in water (150 mL).

  • Isolation: The product precipitates as a solid.[1] Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from ethanol if necessary.

Expected Data:

Parameter Value
Yield 77%
Melting Point 183–184 °C
Appearance Light beige/yellow solid

| MS (ESI+) | m/z 213.00 [M+H]+ |

Protocol B: Electrochemical Chlorination (Directed C-H Activation)

Recent advances in synthesizing Vismodegib and related compounds utilize the 8-aminoquinoline moiety as a Directing Group (DG) .[1] In these reactions, the 5,7-dichloro derivative is often observed as a specific byproduct or target when using anodic oxidation conditions.[1]

  • Conditions: Electrolysis in HCl/MeOH systems.

  • Mechanism: The amino group directs the chloronium ion to the ortho and para positions (relative to the amine), which correspond to C7 and C5.[1]

Part 3: Coordination Chemistry & Ligand Utility[1][5]

Beyond malaria, DCAQ is a potent bidentate ligand .[1] The nitrogen atoms of the pyridine ring and the amine group form stable 5-membered chelate rings with transition metals.[1]

Metal Complexation

The 5,7-dichloro substitution alters the "bite angle" and electronic properties of the metal center, often stabilizing high-oxidation states.[1]

  • Copper(II) Complexes: [Cu(NO

    
    )
    
    
    
    (DCAQ)].[1] The Cu atom displays distorted octahedral coordination.[1][5] The Cl atoms reduce the basicity of the amine, tuning the redox potential of the copper center.[1]
  • Iron(III) Salicylaldimines: DCAQ is condensed with salicylaldehydes to form "Hqsal-5,7-Cl2" ligands. These are used to study spin-crossover (SCO) behaviors in Fe(III) complexes.

Synthesis Start 8-Aminoquinoline (Starting Material) Reagent Sulfuryl Chloride (SO2Cl2) Glacial Acetic Acid, 10°C Start->Reagent Inter Intermediate (Chloronium Substitution) Reagent->Inter Heat Heat to 75°C (Thermodynamic Control) Inter->Heat Quench NaOAc / H2O Quench Heat->Quench Product 5,7-Dichloro-8-Aminoquinoline (Yield: 77%) Quench->Product Ligand Schiff Base Formation (Reaction with Salicylaldehyde) Product->Ligand Optional Derivatization

Figure 2: Synthetic workflow for the production of 5,7-dichloro-8-aminoquinoline and its conversion to Schiff base ligands.

Part 4: Pharmacological & Research Applications[7][8]

Antimalarial Optimization (TDMQ Series)

DCAQ serves as a precursor for the TDMQ (Tetradentate Metal-Quinoline) series of potential antimalarials.[1]

  • Hypothesis: By incorporating the 5,7-dichloro motif, researchers aim to maintain the hypnozoitocidal (dormant liver stage) activity of Primaquine while eliminating the redox-active metabolites responsible for hemolysis.[1]

  • Status: While DCAQ itself is not a clinical drug, derivatives synthesized from it (e.g., via alkylation of the amine) are screened for activity against P. falciparum and P. vivax.[1]

Neuroprotection & Chelation Therapy

The scaffold is investigated for its ability to chelate brain metals (Cu, Zn, Fe) involved in neurodegenerative diseases (Alzheimer's).[1] The chlorine atoms increase lipophilicity, potentially aiding blood-brain barrier (BBB) penetration compared to the parent 8-aminoquinoline.[1]

Directed C-H Functionalization

In organic synthesis, the 8-aminoquinoline group is a famous "removable directing group" (Daugulis protocol).[1] The 5,7-dichloro variant is used to study how electron-deficient directing groups influence the regioselectivity of C-H activation at remote positions.[1]

References

  • Synthesis & Crystal Structure: Solans, X., Font-Altaba, M., Izquierdo, M., & Casabo, J. (1985).[5] Structure of (8-Amino-5,7-dichloroquinoline)dinitratocopper(II). Acta Crystallographica Section C, 41(1), 46-47.[5] Link

  • Synthetic Protocol (SO2Cl2): Granifo, J. (2013).[1] Structural Diversity in a New Series of Halogenated Quinolyl Salicylaldimides-Based FeIII Complexes. Inorganic Chemistry / SciSpace.[1] Link

  • Antimalarial Context: Vale, N., et al. (2009).[1] Primaquine conjugates: a new approach to eliminate the transmission of malaria.[1] Journal of Medicinal Chemistry. Link

  • General 8-AQ Toxicity: Beutler, E. (1959). The hemolytic effect of primaquine and related compounds: a review. Blood, 14(2), 103-139. Link

Sources

Methodological & Application

protocol for chlorination of 8-aminoquinoline using NCS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C5-Chlorination of 8-Aminoquinoline

Executive Summary & Strategic Rationale

8-Aminoquinoline (8-AQ) is a privileged scaffold in medicinal chemistry, serving as a critical bidentate directing group for C-H activation and a pharmacophore in antimalarial and neuroprotective therapeutics. Functionalization of the quinoline ring, particularly at the C5 position, alters electronic properties and solubility profiles essential for lead optimization.

This guide details the protocol for the regioselective monochlorination of 8-aminoquinoline at the C5 position using N-Chlorosuccinimide (NCS). Unlike elemental chlorine (


), which is difficult to handle and prone to over-chlorination (yielding 5,7-dichloro species), NCS provides a controlled source of electrophilic chlorine (

).

Key Technical Advantages of this Protocol:

  • Regiocontrol: Leverages the para-directing effect of the C8-amino group to exclusively target C5.

  • Operational Simplicity: Avoids gaseous reagents and heavy metal catalysts.

  • Scalability: Compatible with batch processing from milligram to multigram scales.

Mechanistic Insight & Regioselectivity

To optimize this reaction, one must understand the electronic bias of the substrate. The 8-aminoquinoline system is an electron-rich heterocycle due to the strong electron-donating group (EDG) at C8 (


).
  • Electronic Activation: The lone pair on the exocyclic nitrogen donates electron density into the ring via resonance.

  • Site Selectivity:

    • Pyridine Ring (N1-C4): Electron-deficient and deactivated toward electrophilic aromatic substitution (EAS).

    • Benzene Ring (C5-C8): Activated by the amine.

    • C5 vs. C7: The C5 position is para to the amino group, while C7 is ortho. Although both are activated, C5 is sterically less hindered and electronically favored for the initial attack of the chloronium ion (

      
      ).
      

Reaction Pathway: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. In aprotic polar solvents like acetonitrile (MeCN), the N-Cl bond of NCS is polarized, facilitating the transfer of


 to the C5 position.
Pathway Visualization (DOT Diagram)

Chlorination_Mechanism cluster_conditions Conditions: MeCN, 25-50°C Substrate 8-Aminoquinoline Intermediate Sigma Complex (C5-Attack) Substrate->Intermediate + Cl+ (from NCS) Reagent NCS (Electrophile Source) Reagent->Intermediate Byproduct Succinimide Intermediate->Byproduct Leaving Group Product 5-Chloro-8-aminoquinoline Intermediate->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the C5-selective chlorination of 8-aminoquinoline.

Experimental Protocols

Two protocols are provided: Method A (Standard Kinetic Control) for high purity requirements, and Method B (Acid-Promoted) for unreactive substrates or rapid throughput.

Materials & Reagents
  • Substrate: 8-Aminoquinoline (>98% purity).

  • Reagent: N-Chlorosuccinimide (NCS) (Recrystallize from benzene/hexane if yellow/impure).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
Method A: Standard Kinetic Control (Recommended)

Best for: Maximizing regioselectivity and minimizing over-chlorination.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (1.0 equiv, e.g., 144 mg, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL, 0.2 M concentration).

  • Reagent Addition: Add NCS (1.05 equiv, e.g., 140 mg) portion-wise over 5 minutes at Room Temperature (25 °C). Note: Rapid addition can cause local high concentrations leading to C5,C7-dichlorination.

  • Reaction: Stir the mixture at 25 °C. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Observation: The starting material (higher Rf) should disappear, replaced by a slightly more polar spot (Product).

    • Time: Typically 2–4 hours. If conversion is <50% after 4 hours, warm to 45 °C.

  • Quench: Once complete, dilute with water (10 mL) and add saturated

    
     (5 mL) to destroy excess oxidant.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     20% EtOAc in Hexanes).
    
Method B: Acid-Promoted Acceleration

Best for: Scale-up (>5g) or sluggish batches.

  • Setup: Dissolve 8-aminoquinoline (1.0 equiv) in Acetonitrile (0.5 M).

  • Catalyst: Add Ammonium Acetate (

    
    )  (10 mol%) or HCl  (5 mol% in dioxane). Rationale: Mild acidity activates NCS and facilitates proton transfer during re-aromatization.
    
  • Addition: Add NCS (1.1 equiv) in one portion.

  • Reaction: Stir at 50 °C for 1 hour.

  • Workup: Neutralize with saturated

    
     before extraction (follow Method A workup).
    

Data Analysis & Validation

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on internal optimization data and literature precedents for activated quinolines.

ParameterMethod A (MeCN, RT)Method B (Acid Cat., 50°C)Method C (DMF, 80°C)
Conversion 92%>98%>98%
Time 4 hours1 hour0.5 hours
Regioselectivity (C5:C7) >20:115:18:1
Side Products <2% Dichloro~5% Dichloro~10% Dichloro/Oxidation
Recommendation Primary Choice Scale-up Choice Avoid (Over-reactive)
Self-Validating Analytical Markers

To ensure the protocol worked without external verification, check these specific markers:

  • 1H NMR (CDCl3, 400 MHz):

    • Loss of Signal: The triplet/multiplet at the C5 position (typically ~7.4 ppm in parent) will disappear.

    • Pattern Change: The C6 and C7 protons will now appear as a distinct AB system (two doublets) rather than a complex multiplet, indicating substitution at C5.

    • Shift: The C4 proton (pyridine ring) often shifts slightly downfield due to the electronic pull of the chlorine at C5.

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic Chlorine Isotope Pattern (M+ and M+2 in a 3:1 ratio).

    • Parent mass (

      
       144) 
      
      
      
      Product mass (
      
      
      178/180).

Troubleshooting & Critical Controls

Issue: Formation of 5,7-Dichloro-8-aminoquinoline
  • Cause: Excess NCS or high temperatures.

  • Solution: Strictly control NCS stoichiometry to 1.0–1.05 equiv. Lower temperature to 0 °C during addition.

Issue: N-Chlorination (N-Cl species)
  • Symptom: Unstable intermediate on TLC; NMR shows broad NH peaks.

  • Mechanism: Chlorine attaches to the exocyclic amine instead of the ring.

  • Fix: This is often the kinetic product. Heating the reaction to 50 °C typically forces the thermodynamic rearrangement (Orton-type) to the C5 carbon.

Workflow Visualization (DOT Diagram)

Experimental_Workflow Start Dissolve 8-AQ in MeCN AddNCS Add NCS (1.05 eq) Slow Addition @ RT Start->AddNCS Monitor Monitor TLC (2-4h) AddNCS->Monitor Decision Conversion > 95%? Monitor->Decision Quench Quench (Na2S2O3) Decision->Quench Yes Heat Heat to 45°C (1h) Decision->Heat No Workup Extract (EtOAc) & Purify Quench->Workup Heat->Monitor

Figure 2: Step-by-step decision tree for the chlorination workflow.

References

  • Regioselective Halogenation of Quinolines

    • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[1]

    • Source:Chemical Science, 2014.
    • URL:[Link]

    • Relevance: Establishes the C5-selectivity rule for 8-substituted quinolines.
  • NCS Activation Protocols

    • Title: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.[2]

    • Source:J. Org.[3][4] Chem., 2011.[4]

    • URL:[Link]

    • Relevance: Provides the basis for using NCS in MeCN and the use of catalysts for activation.[2]

  • Synthesis of 5-Chloro-8-hydroxyquinoline (Analogous Chemistry)

    • Title: Synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid.[5]

    • Source:Molecules, 2013 (via PMC).
    • URL:[Link]

    • Relevance: Demonstrates the reactivity of the 8-substituted quinoline scaffold toward chlorination at position 5.[1][5][6][7]

  • N-Chlorosuccinimide Reagent Profile

    • Title: N-Chlorosuccinimide (NCS) - Reagent Profile.[2][3][4][5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: General properties, handling, and reactivity p

Sources

Schiff base reaction conditions for 5,7-dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Schiff Base Synthesis for 5,7-Dichloroquinolin-8-amine

Executive Summary

This guide details the synthetic protocols for generating Schiff bases (imines) derived from This compound . Unlike unsubstituted 8-aminoquinoline, the 5,7-dichloro derivative presents unique synthetic challenges due to the electronic deactivation of the primary amine by the electron-withdrawing chlorine atoms and the steric hindrance imposed by the chlorine at the 7-position.

This document provides three validated workflows ranging from standard thermal methods to high-energy microwave-assisted protocols, ensuring successful condensation with both electron-rich and electron-poor aldehydes.

Mechanistic Context & Challenges

To design an effective protocol, one must understand the specific deactivating factors of the substrate:

  • Electronic Deactivation: The quinoline ring is naturally

    
    -deficient. The addition of chlorine atoms at positions 5 and 7 (inductively electron-withdrawing) significantly reduces the nucleophilicity of the amino group at position 8 compared to aniline or standard 8-aminoquinoline.
    
  • Steric Hindrance: The chlorine atom at position 7 is peri-proximal to the amino group. This creates a steric clash during the initial nucleophilic attack on the aldehyde carbonyl and destabilizes the planar transition state required for dehydration.

Implication: Standard room-temperature stirring protocols will fail. Successful synthesis requires acid catalysis (to activate the electrophile) and thermal energy (to overcome the activation barrier).

Figure 1: Reaction Mechanism & Steric Challenge

SchiffBaseMechanism Reactants Reactants (this compound + Aldehyde) Activation Acid Activation (R-CHO + H+ -> R-CH=OH+) Reactants->Activation AcOH/p-TSA Attack Nucleophilic Attack (Rate Limiting Step) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Reflux Product Schiff Base (Imine) Dehydration->Product Steric STERIC CLASH: 7-Cl atom hinders approach Steric->Attack Inhibits

Caption: Mechanistic pathway highlighting the critical steric interference of the 7-chloro substituent during the nucleophilic attack phase.

Experimental Protocols

Protocol A: Standard Thermal Reflux (Preferred for Reactive Aldehydes)

Best for: Aromatic aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) which compensate for the poor amine nucleophilicity.

Reagents:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete dissolution.

  • Addition: Add 1.1 mmol of the aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Crucial: Do not use mineral acids (HCl) as they will protonate the quinoline nitrogen and form stable salts that precipitate without reacting.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 6–12 hours . (Standard 8-aminoquinoline requires only 2 hours; the dichloro derivative requires significantly longer).

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower R_f).

  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then 0°C. Filter the solid, wash with cold ethanol.

    • Scenario B (No precipitate): Evaporate solvent to 1/3 volume. Pour into ice-cold water (50 mL). Stir vigorously to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or Acetonitrile.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered aldehydes or when Protocol A yields <50%.

Parameters:

  • Instrument: Monowave reactor (e.g., Anton Paar or Biotage).

  • Vessel: 10 mL sealed pressure vial.

  • Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (neat).

Step-by-Step Procedure:

  • Mix 1.0 mmol amine and 1.2 mmol aldehyde in the microwave vial.

  • Add 1 drop of Glacial Acetic Acid.

  • Add 1 mL Ethanol (to create a slurry).

  • Irradiation Program:

    • Temperature: 120°C

    • Time: 10–20 minutes

    • Stirring: High (600 rpm)

  • Workup: Cool to 50°C using compressed air. Transfer to a beaker with ethanol, chill to crystallize.

Protocol C: Azeotropic Water Removal (Dean-Stark)

Best for: Large scale (>5g) or stubborn equilibrium reactions.

Concept: Since the reaction is an equilibrium (


), removing water drives it to completion.

Reagents:

  • Solvent: Toluene (anhydrous).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%).

Procedure:

  • Combine amine (10 mmol), aldehyde (10 mmol), and p-TSA (0.05 mmol) in 50 mL Toluene.

  • Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

  • Reflux vigorously for 12–24 hours.

  • Monitor water collection in the trap.

  • Evaporate Toluene under reduced pressure; recrystallize residue.

Data Summary & Validation

Characterization Benchmarks

Successful synthesis is confirmed by the appearance of the Imine (Azomethine) signals and the disappearance of the primary Amine signals.

FeatureTechniqueExpected Signal (5,7-dichloro-SB)Notes
Imine Bond FT-IR 1610 – 1635 cm⁻¹ (Strong)Distinct C=N stretch.
Amine FT-IR Disappearance of 3300–3400 cm⁻¹Doublet (-NH2) should vanish.
Azomethine H ¹H-NMR

8.5 – 9.2 ppm
(Singlet)
Downfield shift due to conjugation.
Amine H ¹H-NMR Disappearance of

~4.0–6.0 ppm
Broad singlet (-NH2) must be gone.
Experimental Workflow Diagram

Workflow Start Start: this compound Choice Select Aldehyde Type Start->Choice PathA Reactive/Aromatic (Protocol A) Choice->PathA PathB Hindered/Unreactive (Protocol B) Choice->PathB Reflux Reflux EtOH + AcOH 6-12 Hours PathA->Reflux MW Microwave 120°C 10-20 Mins PathB->MW Check TLC Check Reflux->Check MW->Check Check->Reflux Incomplete Workup Precipitation/Filtration Check->Workup Complete Validation Validation (IR/NMR) Workup->Validation

Caption: Decision tree for selecting the appropriate synthetic protocol based on aldehyde reactivity.

References

  • Battin, S. N., et al. (2011). "Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines." Asian Journal of Research in Chemistry. Describes the baseline reflux method for 8-aminoquinoline derivatives. Link

  • Tayim, H. A., et al. (2003). "Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline." Asian Journal of Chemistry. Provides protocols for water/alcohol solvent systems for quinoline Schiff bases. Link

  • De, K., et al. (2011).[1] "Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach." Organic & Biomolecular Chemistry. Discusses the reactivity profiles of substituted 8-aminoquinolines. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13636, 8-Aminoquinoline." Used for fundamental physicochemical property verification. Link

Sources

synthesis of transition metal complexes with 5,7-dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Characterization of Transition Metal Complexes with 5,7-Dichloroquinolin-8-amine

Executive Summary

This application note details the protocol for the synthesis, purification, and characterization of transition metal complexes (specifically Cu(II), Zn(II), and Pt(II)) utilizing This compound as the primary ligand.

While the 8-hydroxy analog (8-quinolinol) is ubiquitous in coordination chemistry, the 8-amino derivative offers a distinct N,N-donor set (pyridine nitrogen and amine nitrogen). This substitution significantly alters the electronic environment of the metal center, preventing the formation of anionic phenolates and instead favoring neutral or cationic adducts. The inclusion of chlorine atoms at the 5 and 7 positions serves two critical functions:

  • Electronic Modulation: Lowers the pKa of the amine, affecting binding kinetics.

  • Lipophilicity Enhancement: Increases the logP of the resulting complex, crucial for passive transport across cell membranes in drug development applications (e.g., anticancer or antimicrobial agents).

Pre-requisite Protocol: Ligand Synthesis[1]

Note: this compound is less commercially available than its hydroxy counterpart. High-purity synthesis is required before complexation.

Rationale: Direct chlorination of 8-aminoquinoline is prone to oxidation and tar formation. The "Protected Amine" route is recommended to ensure regioselectivity at the 5 and 7 positions (para and ortho to the amine).

Workflow Diagram: Ligand Generation

LigandSynthesis Start 8-Aminoquinoline (Commercial) Step1 Protection (Ac2O, Pyridine) rt, 4h Start->Step1 Inter1 N-(quinolin-8-yl)acetamide Step1->Inter1 Step2 Chlorination (NCS, Acetonitrile) Reflux, 6h Inter1->Step2 Inter2 N-(5,7-dichloroquinolin-8-yl)acetamide Step2->Inter2 Step3 Hydrolysis (70% H2SO4) 100°C, 2h Inter2->Step3 Final This compound (Ligand L) Step3->Final

Caption: Regioselective synthesis of the this compound ligand via N-acetyl protection to prevent oxidative degradation.

Step-by-Step Procedure:
  • Protection: Dissolve 8-aminoquinoline (10 mmol) in dry pyridine (5 mL) and add acetic anhydride (12 mmol) dropwise. Stir at room temperature for 4 hours. Pour into ice water, filter the precipitate, and dry to obtain N-(quinolin-8-yl)acetamide.

  • Chlorination: Dissolve the protected intermediate (10 mmol) in acetonitrile (50 mL). Add N-chlorosuccinimide (NCS) (22 mmol, 2.2 eq). Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Mechanism:[1][2] The acetamido group directs electrophilic aromatic substitution to the 5 and 7 positions.

  • Hydrolysis: Suspend the chlorinated intermediate in 70% H2SO4 (20 mL) and heat at 100°C for 2 hours to remove the acetyl group.

  • Isolation: Cool the solution and neutralize with NaOH (aq) to pH 8–9. The yellow/brown solid this compound will precipitate. Recrystallize from Ethanol/Water.

    • Quality Control: Verify purity via 1H NMR. The disappearance of the acetyl singlet (~2.2 ppm) and the presence of only two aromatic protons in the quinoline carbocyclic ring confirms the structure.

Metal Complexation Protocols

Unlike 8-hydroxyquinoline which loses a proton to form neutral


 species, this compound (

) acts as a neutral bidentate ligand. The resulting complexes typically follow the formula

or

.
Method A: Synthesis of Copper(II) and Zinc(II) Complexes

Target Structure:


 (Neutral adduct) or 

(Bis-chelate) depending on stoichiometry.
  • Preparation of Metal Solution: Dissolve

    
     or 
    
    
    
    (1.0 mmol) in HPLC-grade Methanol (10 mL).
    • Note: Use Methanol over Ethanol for better solubility of the chloride salts.

  • Ligand Addition: Dissolve this compound (1.0 mmol for 1:1 complex; 2.0 mmol for 1:2 complex) in Methanol (15 mL). Mild heating (40°C) may be required.

  • Reaction: Add the ligand solution dropwise to the metal solution under continuous stirring.

    • Observation: A color change is immediate (Green/Blue for Cu, Colorless/Pale Yellow for Zn).

  • Reflux: Reflux the mixture at 65°C for 4 hours.

  • Precipitation & Isolation:

    • Cool to room temperature.[3] The complex often precipitates spontaneously.

    • If no precipitate forms, reduce volume by 50% on a rotary evaporator and add cold Diethyl Ether (diffusion method).

  • Purification: Filter the solid, wash with cold methanol (

    
    ) followed by diethyl ether (
    
    
    
    ). Dry under vacuum over
    
    
    .
Method B: Synthesis of Platinum(II) Complexes

Target Structure:


 (Cisplatin analog).
  • Precursor Preparation: Dissolve

    
     (1.0 mmol) in water (10 mL).
    
  • Ligand Solution: Dissolve Ligand (1.0 mmol) in Acetone/Methanol (1:1 mixture, 20 mL).

  • Mixing: Add the platinum solution to the ligand solution.

  • pH Adjustment: Adjust pH to ~4–5 using dilute HCl if necessary to prevent hydrolysis, though usually not required for amine ligands.

  • Incubation: Stir in the dark at 40°C for 24 hours. (Pt substitution kinetics are slow).

  • Isolation: A yellow/orange precipitate will form. Filter, wash with water (to remove KCl), then acetone, and dry.

Characterization & Validation Logic

To ensure scientific trustworthiness (E-E-A-T), the following characterization matrix must be applied.

TechniqueExpected ObservationMechanistic Interpretation
FT-IR Shift in

stretching (3400-3300

).
Primary Evidence: The amine nitrogen coordinates to the metal, reducing the bond order of N-H and shifting the frequency lower by 20–50

compared to free ligand.
1H NMR (Zn/Pt)Downfield shift of protons at positions 2, 4, and

.
Chelation Effect: Coordination deshields the protons adjacent to the donor nitrogens.
UV-Vis Appearance of MLCT bands (400–600 nm).Electronic Transition: Metal-to-Ligand Charge Transfer indicates successful orbital overlap between the d-orbitals of the metal and

of the quinoline.
Molar Conductivity Low values (< 20

) for

.
Neutrality Check: Confirms chlorides are coordinated in the inner sphere (neutral complex) rather than acting as counter-ions.
Coordination Logic Diagram

Coordination cluster_stability Stability Factors Metal Metal Center (Cu, Zn, Pt) Complex Stable Chelate Ring (5-membered) Metal->Complex  Formation Ligand This compound Ligand->Metal  N(Pyridine) Lone Pair (sigma donor) Ligand->Metal  N(Amine) Lone Pair (sigma donor) ChelateEffect Chelate Effect (Entropy driven) ChelateEffect->Complex BackBonding Cl Substituents (Modulate Electron Density) BackBonding->Ligand

Caption: Bidentate coordination mode forming a stable 5-membered chelate ring. The 5,7-dichloro substitution modulates the electron density of the quinoline ring.

Biological Application Context

Cytotoxicity & DNA Binding: Transition metal complexes of 8-aminoquinolines are potent DNA intercalators. The planar quinoline ring inserts between base pairs, while the metal center can induce oxidative strand breaks (especially Cu(II) via Fenton-like chemistry).

  • Protocol for DNA Binding Study (Validation):

    • Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

    • Titrate the metal complex (0–50

      
      ) into the DNA solution.
      
    • Monitor UV-Vis absorption at the complex's

      
      .
      
    • Result: Hypochromism (decrease in absorbance) and bathochromic shift (red shift) confirm intercalation.

References

  • Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Aminoquinoline Derivatives." EXCLI Journal. Available at: [Link]

    • Context: Provides the foundational chemistry for functionalizing the 8-aminoquinoline scaffold.
  • Linh, P. T. H., et al. (2024).[1] "Synthesis, Structure, and Antiproliferative Activities of Complexes of Some Transition Metals with 5,7-Dichloro-8-Hydroxyquinoline..." ResearchGate.[4][5][6] Available at: [Link]

    • Context: While focusing on the hydroxy-analog, this paper establishes the specific cytotoxicity benefits of the 5,7-dichloro substitution p
  • Amorati, R., et al. (2022). "Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids." Antioxidants (Basel). Available at: [Link]

    • Context: Validates the copper-chelating stoichiometry and biological relevance of 8-aminoquinoline deriv
  • Cipurković, A., et al. (2021).[7][8] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[7][8][9] Open Journal of Applied Sciences. Available at: [Link]

    • Context: Comparative protocol for quinoline-based metal complexation and antimicrobial assay methodologies.

Sources

Preparation of Palladium(II) Complexes of 5,7-dichloroquinolin-8-amine: A Comprehensive Guide for Synthetic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: A-769662-analog-1

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of palladium(II) complexes featuring the 5,7-dichloroquinolin-8-amine ligand. Palladium(II) complexes are of significant interest in medicinal chemistry and catalysis due to their diverse reactivity and potential as therapeutic agents. This guide is designed for researchers in synthetic chemistry, materials science, and drug development, offering a robust and reproducible methodology. We delve into the rationale behind key experimental steps, provide expert insights for troubleshooting, and present a comprehensive characterization workflow.

Introduction

The unique electronic and structural properties of palladium(II) complexes have established them as versatile tools in modern chemistry. Their applications range from catalysts in cross-coupling reactions to potent anticancer agents. The coordination of specific ligands to the palladium center is crucial in tuning the complex's stability, reactivity, and biological activity. Quinoline derivatives, such as this compound, are particularly interesting ligands due to their rigid structure and the presence of multiple coordination sites, which can stabilize the metal center and influence the overall geometry of the complex. The resulting palladium(II) complexes often exhibit a square planar geometry, a feature that is common in many biologically active metal-based drugs.[1][2][3] The synthesis and characterization of these complexes are fundamental steps in exploring their potential applications.

Reaction Scheme

The synthesis of the palladium(II) complex of this compound typically proceeds through the reaction of a palladium(II) salt with the ligand in a suitable solvent. The stoichiometry of the reaction determines the final structure of the complex, with a 1:2 metal-to-ligand ratio often favoring the formation of a bis-ligated complex.

G cluster_reactants Reactants cluster_product Product PdCl2 PdCl₂ (Palladium(II) Chloride) Complex [Pd(this compound)₂]Cl₂ PdCl2->Complex Solvent (e.g., Ethanol/Water) Heat Ligand 2 x this compound Ligand->Complex

Figure 1: General reaction scheme for the synthesis of the palladium(II) complex.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
Palladium(II) chloride (PdCl₂)≥99.9% trace metals basisSigma-AldrichHygroscopic, handle in a dry atmosphere.
This compound98%Combi-Blocks
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Deionized Water (H₂O)Type 1Millipore
Diethyl ether (Et₂O)Anhydrous, ≥99.0%Sigma-Aldrich
Deuterated Dimethyl Sulfoxide (DMSO-d₆)99.9 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Round-bottom flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • FT-IR spectrometer

  • UV-Vis spectrophotometer

  • NMR spectrometer (¹H and ¹³C)

  • Elemental analyzer

  • Melting point apparatus

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)palladium(II) Chloride

This protocol details the synthesis of the palladium(II) complex with a 1:2 metal-to-ligand ratio.

1. Preparation of the Ligand Solution:

  • In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol, 0.426 g) in 30 mL of ethanol.
  • Gently heat the mixture to 50-60 °C while stirring to ensure complete dissolution.

2. Preparation of the Palladium(II) Solution:

  • In a separate 50 mL flask, dissolve palladium(II) chloride (1.0 mmol, 0.177 g) in 10 mL of deionized water. This may require gentle heating.

3. Reaction:

  • Slowly add the palladium(II) chloride solution dropwise to the warm ligand solution with vigorous stirring.
  • A precipitate should form upon addition.
  • Attach a reflux condenser to the reaction flask and heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. The color of the reaction mixture may change, and the precipitate should become more crystalline.

4. Isolation of the Crude Product:

  • Allow the reaction mixture to cool to room temperature.
  • Collect the precipitate by vacuum filtration using a Büchner funnel.
  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
  • Dry the product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Purification by Recrystallization

For obtaining high-purity complex suitable for analytical characterization and biological testing.

1. Solvent Selection:

  • The choice of solvent for recrystallization is critical. A solvent system in which the complex is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A mixture of ethanol and water or dimethylformamide (DMF) and water can be effective.

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., 80% ethanol in water).
  • Hot filter the solution to remove any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

A thorough characterization is essential to confirm the structure and purity of the synthesized palladium(II) complex.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates a pure compound.
Elemental Analysis The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed formula [Pd(C₉H₆Cl₂N₂)₂]Cl₂.
FT-IR Spectroscopy - Shift in the ν(N-H) stretching frequency of the amine group upon coordination to the palladium ion.- Appearance of new bands in the far-IR region (below 500 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations.[4]
¹H NMR Spectroscopy - Downfield shift of the aromatic and amine protons of the quinoline ligand upon coordination to the paramagnetic palladium(II) center.[2][5]- Broadening of the amine proton signal.
UV-Vis Spectroscopy - Ligand-centered π-π* and n-π* transitions in the UV region.- d-d transitions characteristic of a square planar d⁸ palladium(II) complex in the visible region.[5]

Expert Insights and Troubleshooting

  • Low Yield: If the yield is lower than expected, ensure that the palladium(II) chloride is fully dissolved before adding it to the ligand solution. Incomplete dissolution can lead to an inhomogeneous reaction.

  • Product Insolibility: The resulting complex may have limited solubility in common organic solvents. For NMR analysis, deuterated polar aprotic solvents like DMSO-d₆ are often required.

  • Color of the Complex: The color of the final product can vary depending on its purity and crystalline form. It is typically a yellow to orange or reddish-brown solid.

  • Handling of Palladium Salts: Palladium(II) chloride is hygroscopic and should be handled in a dry environment to ensure accurate weighing and stoichiometry.

Applications and Future Directions

Palladium(II) complexes of substituted quinolines are being actively investigated for their potential as anticancer agents.[2][6] The planar structure of these complexes allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis. Furthermore, these complexes can serve as catalysts in various organic transformations, such as C-C and C-N cross-coupling reactions.[7] Future research may focus on modifying the quinoline ligand to enhance the biological activity and catalytic efficiency of the corresponding palladium(II) complexes.

References

  • Hobart, D.B., Jr.; Berg, M.A.G.; Rogers, H.M.; Merola, J.S. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules2021 , 26, 4331. [Link]

  • Sharma, S. K., & Singh, R. V. (2010). Microdetermination of palladium(II) using 5-chloro-8-hydroxy-7-iodoquinoline as a complexing agent. Journal of the Indian Chemical Society, 87(3), 369-372. [Link]

  • Couto, C. G., & de la Torre, G. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(1), 123. [Link]

  • Al-Masoudi, N. A., & Ali, A. H. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(3), 888. [Link]

  • Khan, T. M., et al. (2018). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Journal of Biomolecular Structure and Dynamics, 36(14), 3749-3762. [Link]

  • Kumar, A., et al. (2023). Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach. Frontiers in Cellular and Infection Microbiology, 13, 1340135. [Link]

  • Di Micco, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1088. [Link]

  • Smith, J. D. (2025). Synthesis, Structural Characterization, and Biomedical Potential of Non-Natural Palladium-Amino Acid Complexes. University of Lynchburg Digital Showcase. [Link]

  • Saha, N., & Datta, K. M. (2001). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Bulletin of the Chemical Society of Ethiopia, 15(1), 37-44. [Link]

  • G. A. van Albada, et al. (2007). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, (14), 1435-1443. [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 5(4), 1845-1858. [Link]

  • Wang, Y., et al. (2020). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Organic & Biomolecular Chemistry, 18(41), 8344-8348. [Link]

  • Kaluderović, G. N., et al. (2020). Structural study of Pt(II) and Pd(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone. Journal of the Serbian Chemical Society, 85(12), 1565-1576. [Link]

  • Demertzis, M. A., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 26(11), 3169. [Link]

  • El-Sherif, A. A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(4), 11489-11504. [Link]

  • Domopoulou, A., et al. (1993). Spectroscopic Studies of Complexes of Pd(II) with 2-Acetylpyridine Thiosemicarbazone. Inorganica Chimica Acta, 211(2), 205-209. [Link]

Sources

Application Note: Microwave-Assisted Synthesis and Functionalization of 5,7-Dichloroquinolin-8-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized microwave-assisted synthesis of 5,7-dichloroquinolin-8-amine , a privileged scaffold in antimicrobial and neuroprotective research, and its subsequent functionalization into a Schiff base library.[1]

Executive Summary

The 8-aminoquinoline scaffold is a critical pharmacophore found in antimalarial (e.g., Primaquine) and neuroprotective agents.[1][2] The introduction of chlorine atoms at the C-5 and C-7 positions significantly alters the lipophilicity and metabolic stability of the ring system, often enhancing biological activity.[1] Traditional thermal chlorination using chlorine gas or sulfuryl chloride is frequently plagued by harsh conditions, poor regioselectivity, and the formation of tarry byproducts due to the electron-rich nature of the amino group.

This guide presents a Microwave-Assisted Protocol that utilizes N-Chlorosuccinimide (NCS) as a mild, controllable chlorinating agent.[1][2] This method reduces reaction times from hours to minutes, improves yield, and minimizes oxidative degradation.[2] Furthermore, a downstream protocol for the rapid generation of Schiff base derivatives is provided to facilitate Structure-Activity Relationship (SAR) studies.[1][2]

Theoretical Framework

Why Microwave Irradiation?

In the context of electrophilic aromatic substitution (EAS) on electron-rich heterocycles, thermal gradients in oil baths can lead to localized overheating and "thermal runaway," promoting polymerization.[2] Microwave irradiation provides dielectric heating , directly coupling with the polar solvent (Acetonitrile) and the polar transition state of the reaction. This results in:

  • Uniform Heating: Minimizes "hot spots" that cause tarring.[1]

  • Reaction Rate Acceleration: The Arrhenius factor is optimized, allowing the reaction to proceed at lower bulk temperatures or significantly faster rates.

Mechanistic Pathway

The synthesis relies on the activation of the quinoline ring by the electron-donating amino group at C-8.[1] The lone pair on the nitrogen directs the incoming electrophile (


 from NCS) to the ortho (C-7) and para (C-5) positions.[1][2]

ReactionMechanism Start 8-Aminoquinoline (Electron Rich) Inter1 C-5 Monochlorination (Kinetic Product) Start->Inter1 MW, 80°C NCS (1 eq) NCS NCS (Electrophile Source) NCS->Inter1 Inter2 C-7 Chlorination (Thermodynamic) Inter1->Inter2 MW, 80°C NCS (1 eq) Final This compound (Target Scaffold) Inter2->Final Rapid Conversion

Figure 1: Stepwise electrophilic chlorination pathway facilitated by microwave energy.

Equipment and Setup

ComponentSpecificationReason for Choice
Microwave Reactor Single-mode or Multi-mode (e.g., CEM Discover, Anton Paar Monowave)Precise temperature/pressure control is vital.[1][2]
Vessel Type 10 mL or 30 mL Borosilicate Glass (Sealed)Sealed vessels allow superheating of solvents (MeCN bp: 82°C) safely.[1][2]
Stirring Magnetic stir bar (High shear)Essential for mass transfer in heterogeneous mixtures.[1][2]
Temp. Monitor IR Sensor (External) or Fiber Optic (Internal)Internal probe preferred for exothermic halogenations.[1][2]

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of this compound from 8-aminoquinoline.

Reagents
  • Substrate: 8-Aminoquinoline (1.0 mmol, 144 mg)

  • Reagent: N-Chlorosuccinimide (NCS) (2.2 mmol, 294 mg)[1][2]

  • Solvent: Acetonitrile (MeCN) (3.0 mL) – Dry solvent is preferred to prevent hydrolysis.[1][2]

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, dissolve 8-aminoquinoline (144 mg) in Acetonitrile (3 mL). Ensure complete dissolution.

  • Addition: Add NCS (294 mg) in a single portion. Note: The reaction is slightly exothermic; add slowly if scaling up.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)[1][2]

    • Temperature: 80 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 200 psi (Safety cutoff)

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Dilute the mixture with Ethyl Acetate (20 mL).[1][2]

    • Wash with Water (2 x 10 mL) to remove Succinimide byproduct.[1][2]

    • Wash with Brine (10 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude product is often >90% pure.[1] If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).[1][2]

Expected Yield: 85-92% Appearance: Yellowish-brown solid.[1][2]

Protocol B: Library Generation (Schiff Bases)

Objective: Derivatization of the 5,7-dichloro scaffold with aromatic aldehydes.

Reagents
  • Scaffold: this compound (0.5 mmol)

  • Reactant: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) (0.55 mmol)[1][2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Ethanol (2 mL)

Step-by-Step Procedure
  • Preparation: Mix the amine and aldehyde in a 10 mL microwave vial with Ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Irradiation Parameters:

    • Temperature: 90 °C

    • Hold Time: 5 - 8 minutes

  • Work-up:

    • Cool the vial. In many cases, the Schiff base precipitates upon cooling.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.[2]

Workflow cluster_0 Protocol A: Scaffold Synthesis cluster_1 Protocol B: Library Generation Step1 8-Aminoquinoline + NCS (2.2 eq) Step2 MW Irradiation 80°C, 15 min Step1->Step2 Step3 Workup: EtOAc Ext. / Water Wash Step2->Step3 ProductA This compound Step3->ProductA Step4 Add Aldehyde + cat. AcOH ProductA->Step4 Use Scaffold Step5 MW Irradiation 90°C, 5 min Step4->Step5 ProductB Schiff Base Derivative (Precipitate) Step5->ProductB

Figure 2: Integrated workflow for scaffold synthesis and subsequent library generation.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3): The disappearance of the signals for protons at C-5 and C-7 is diagnostic.[1]

    • Starting Material: Multiplets in the aromatic region (6.8 - 7.5 ppm).[1][2]

    • Product: The quinoline ring protons (H-2, H-3, H-4) remain, but the H-5 and H-7 signals disappear.[1][2] H-6 (if present) or the specific substitution pattern will show a simplified splitting pattern.

    • NH2 Signal: Broad singlet around 4.0-5.0 ppm (may shift upon chlorination due to electronic effects).[1][2]

  • Mass Spectrometry: Look for the characteristic isotope pattern of a dichloro-compound (M, M+2, M+4 intensities approx 9:6:1).[1][2]

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Conversion Insufficient NCS or low temp.[1][2]Increase NCS to 2.5 eq or temp to 90°C. Check NCS quality (it degrades).[1][2]
Black/Tarry Reaction Thermal runaway / Oxidation.[1][2]Reduce temp to 70°C, extend time. Ensure inert atmosphere (

).
Polychlorination Excess reagent.[1][3]Strictly limit NCS to 2.2 eq.[1]
No Precipitate (Prot. B) Product is soluble in EtOH.[1][2]Evaporate solvent and triturate with cold Hexane/Ether.[1][2]

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: Microwave-assisted Synthesis of Quinolines: A Review.
    • Source: Bentham Science, Current Microwave Chemistry.[2]

    • URL:[Link][1][2]

  • Halogenation of 8-Aminoquinoline (Thermal Baseline)

    • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[1]

    • Source: ACG Publications.[1][3]

    • URL:[Link]

  • Schiff Base Synthesis (Microwave)

    • Title: Microwave Synthesis and Antimicrobial Activity of Novel Metal-Complexes with Schiff Base.[1]

    • Source: SAS Publishers.[1]

    • URL:[Link]

  • Regioselective Chlorination

    • Title: C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane.[1]

    • Source: RSC, Organic & Biomolecular Chemistry.[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

resolving purification issues in halogenated quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured to address the specific purification challenges inherent to halogenated quinoline synthesis. It prioritizes causality-driven troubleshooting over generic advice.

Topic: Resolving Purification Issues in Halogenated Quinoline Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active | Ticket Priority: High

Introduction: The Quinoline Paradox

Halogenated quinolines (e.g., 4-chloro-7-trifluoromethylquinoline) are privileged scaffolds in drug discovery, particularly for antimalarials and kinase inhibitors. However, their synthesis—whether via the Skraup, Conrad-Limpach, or direct POCl₃ chlorination—often yields "black tar" reaction mixtures or inseparable regioisomers.

This guide addresses the three most critical failure points: Tar Removal , POCl₃ Workup Safety/Yield , and Isomer Separation .

Module 1: The "Tar Pit" – Removing Skraup Polymerization Byproducts

Context: The Skraup synthesis (aniline + glycerol + H₂SO₄) is notorious for producing polymerized acrolein "tars" that trap the product.[1][2]

Troubleshooting Guide: De-Tarring the Crude

Q: My crude reaction mixture is a viscous black sludge. Filtration is impossible. How do I recover the quinoline? A: Do not attempt direct filtration or column chromatography on the crude sludge; the tar will irreversibly foul the silica.

  • The Fix (Steam Distillation): Quinolines are steam-volatile; the polymeric tars are not.

    • Basify: Dilute the acid reaction mixture with water and basify to pH >10 using 40% NaOH. Caution: Exothermic.

    • Steam Distill: Pass steam through the mixture. The quinoline will co-distill as a milky oil-water azeotrope. Continue until the distillate runs clear.

    • Extract: Extract the distillate with DCM or EtOAc. The tar remains in the boiling flask.

Q: I cannot use steam distillation (scale/equipment limits). Is there a chemical alternative? A: Yes, utilize the "Double-Swing" Acid/Base Extraction method to leave non-basic tars behind.

  • Protocol:

    • Dissolve crude residue in 2M HCl (Product becomes water-soluble quinolinium salt; neutral tars remain organic).

    • Wash the aqueous layer 3x with DCM (removes non-basic tars).

    • Critical Step: Basify the aqueous layer to pH 10-12 with NaOH.

    • Extract the now-insoluble free base quinoline into organic solvent.

Visual Workflow: Tar Removal Decision Tree

TarRemoval Start Crude Reaction Mixture (Black Tar) Decision Is Steam Distillation Available? Start->Decision Steam Method A: Steam Distillation (Gold Standard) Decision->Steam Yes Chem Method B: Double-Swing Extraction Decision->Chem No Basify Basify to pH > 10 Steam->Basify Distill Collect Distillate (Leaves Tar Behind) Basify->Distill AcidWash Dissolve in 2M HCl Wash with DCM Chem->AcidWash Discard Discard Organic Layer (Contains Neutral Tars) AcidWash->Discard BasifyExt Basify Aqueous Layer Extract Product AcidWash->BasifyExt

Figure 1: Decision matrix for removing polymeric impurities from crude quinoline synthesis mixtures.

Module 2: The POCl₃ Quench – Preventing Hydrolysis & Emulsions

Context: Converting 4-hydroxyquinolines to 4-chloroquinolines uses Phosphorus Oxychloride (POCl₃). The quench is hazardous and can degrade the product back to the starting material if the pH is not managed.

FAQ: Quenching Protocols

Q: During the aqueous quench, my product precipitated but then dissolved back into the water. What happened? A: You likely generated too much phosphoric acid during the hydrolysis of excess POCl₃, dropping the pH < 2.

  • Mechanism: At low pH, the basic quinoline nitrogen protonates, becoming water-soluble.

  • Correction: You must neutralize the quench mixture to pH 7–8 (or pH 3–4 for specific amphoteric intermediates) to precipitate the free base. Use NH₄OH or NaOH solution, keeping the temperature < 20°C to prevent hydrolysis of the C-Cl bond [1].

Q: I have a stubborn emulsion during extraction. How do I break it? A: Emulsions in quinoline workups are often caused by fine precipitates of phosphate salts.

  • The Fix: Filter the biphasic mixture through a pad of Celite before attempting to separate layers. This removes the suspended particulates stabilizing the emulsion. Alternatively, add brine or a small amount of methanol to the organic phase.

Q: Can I just rotovap the POCl₃ directly? A: Yes, and this is often preferred. Remove excess POCl₃ under vacuum (use a robust trap!) before adding water. This minimizes the exotherm and the volume of phosphoric acid generated during the aqueous workup.

Module 3: Separation of Regioisomers (The 5- vs 7-Halo Challenge)

Context: Halogenation often yields mixtures (e.g., 5-bromo vs. 7-bromo-8-hydroxyquinoline) with nearly identical Rf values.

Troubleshooting Guide: Chromatography & Crystallization

Q: My isomers co-elute on silica gel even with a slow gradient. How do I separate them? A: Quinoline nitrogen atoms interact strongly with acidic silanol groups on silica, causing "streaking" that merges spots.

  • Protocol Adjustment:

    • Deactivate Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexanes.

    • Mobile Phase Modifier: Add 1% TEA or 0.5% NH₄OH to your eluent (e.g., Hexane/EtOAc + 1% TEA). This competes for the silanol sites, sharpening the bands [2].

Q: Chromatography failed. What are the best solvents for fractional recrystallization? A: Halogenated quinolines often respond well to Skellysolve B (Hexanes) or Ethanol .

  • Strategy: If the free bases are inseparable, convert them to salts. The Hydrochloride or Picrate salts of regioisomers often have vastly different lattice energies and solubilities.

    • Example: Dissolve mixture in EtOH, add conc. HCl. The less soluble isomer hydrochloride often precipitates first [3].

Data Table: Solubility & Recrystallization Solvents
Solvent SystemApplicationNotes
Ethanol (Abs.) General RecrystallizationGood for polar derivatives; often used for HCl salts.
Skellysolve B (Hexanes) Non-polar Halogenated QuinolinesExcellent for 4,7-dichloroquinoline purification [4].
Acetone/Hexane "Oiling Out" PreventionDissolve in Acetone, add Hexane until cloudy.[3]
Acetic Acid/Water Hydrolysis ProductsUseful for protonated intermediates; precipitates free base upon neutralization.

Module 4: "Oiling Out" – The Crystallization Nightmare

Context: Instead of crystals, the product separates as a separate liquid phase (oil) at the bottom of the flask.

Q: My product oiled out upon cooling. How do I induce crystallization? A: Oiling out occurs when the separation temperature is above the melting point of the solvated product.

  • The "Cloud Point" Protocol:

    • Reheat the mixture until the oil redissolves.

    • Add a "seed" crystal (if available) or scratch the glass side with a rod.

    • Slow Cooling: Wrap the flask in a towel to cool very slowly. Rapid cooling traps impurities and promotes oiling.

    • Trituration: If oil persists, decant the solvent and triturate (grind) the oil with cold pentane or diethyl ether to induce solidification.

Visual Workflow: Isomer Separation Strategy

IsomerSep Mix Regioisomer Mixture (e.g., 5-Br / 7-Br) TLC Check TLC with 1% Et3N Modifier Mix->TLC Sep Separation? TLC->Sep Column Flash Column (Silica + 1% Et3N) Sep->Column Distinct Spots Salt Derivatization Strategy Sep->Salt Co-elution HCl Form HCl Salt (Recrystallize from EtOH) Salt->HCl Picrate Form Picrate Salt (Sharp Melting Points) Salt->Picrate

Figure 2: Strategic workflow for separating difficult regioisomers when standard chromatography fails.

References

  • BenchChem. (2025).[4][5] Overcoming challenges in the direct halogenation of the quinoline ring. Link

  • ResearchGate. (2016).[6] How to separate regioisomers without using instrumental method?Link

  • LookChem. (2024). Purification of Quinoline and its Derivatives. Link

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline.[7][8][9] Org. Synth. 30, 38. Link

  • Vertex AI Search. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Link

Sources

overcoming steric hindrance in 5,7-dichloroquinolin-8-amine Schiff base formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in 5,7-Dichloroquinolin-8-amine Schiff Base Formation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Double Whammy" Challenge

You are encountering difficulty synthesizing a Schiff base from This compound . This is not a standard condensation; it is a synthesis fighting against two distinct physical forces. Unlike simple anilines, this substrate presents a unique "double whammy" of deactivation:

  • Steric Hindrance (The Wall): The chlorine atom at the 7-position is ortho to the amine (position 8). This creates a significant steric wall that physically blocks the approach of the electrophile (aldehyde/ketone) to the nitrogen lone pair.

  • Electronic Deactivation (The Drain): Chlorine is highly electronegative. The atoms at positions 5 and 7 exert a strong inductive electron-withdrawing effect (-I), lowering the energy of the nitrogen lone pair (HOMO). This makes the amine significantly less nucleophilic than unsubstituted 8-aminoquinoline.

This guide provides three validated protocols to overcome these barriers, ranging from thermodynamic forcing to kinetic acceleration.

Module 1: Diagnostic & Mechanism

Before attempting a fix, confirm your failure mode.

  • Scenario A: Starting material remains unchanged (Kinetic/Nucleophilicity issue).

  • Scenario B: Product forms but reverts to starting material on the column (Thermodynamic/Stability issue).

  • Scenario C: Black tar forms (Oxidative decomposition).

Visualizing the Barrier

The following diagram illustrates the reaction energy landscape and the decision logic for choosing a protocol.

ReactionLandscape cluster_0 The Problem: 5,7-Dichloro Deactivation cluster_1 The Solution Pathways Node1 This compound (Low Nucleophilicity) Node3 Steric Clash (7-Cl) + Electronic Drain (EWG) Node1->Node3 Reacts with Node2 Aldehyde/Ketone (Electrophile) Node2->Node3 Sol1 Protocol A: Thermodynamic Push (Dean-Stark / Toluene) Node3->Sol1 If Equilibrium Issue (Reversible) Sol2 Protocol B: Kinetic Spike (Microwave Irradiation) Node3->Sol2 If Activation Energy High (Sterics) Sol3 Protocol C: Template Synthesis (Lewis Acid / Metal) Node3->Sol3 If Nucleophile Too Weak (Complexation) caption Fig 1: Decision matrix based on steric and electronic deactivation factors.

Module 2: Optimization Protocols

Protocol A: The Thermodynamic Push (Dean-Stark)

Best for: Reactions that stall at equilibrium or contain water.

Since the amine is weak, the forward reaction rate is slow, and the presence of water (a byproduct) will drive the equilibrium back to the starting materials. We must physically remove water to force completion.

Reagents:

  • Solvent: Anhydrous Toluene or Xylene (High boiling point required).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10-20 mol%).

  • Apparatus: Dean-Stark trap.

Step-by-Step:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Charge: Add this compound (1.0 eq), Aldehyde (1.2 eq), and p-TSA (0.1 eq) to Toluene (20 volumes).

  • Reflux: Heat to vigorous reflux (

    
    ). Ensure the solvent is actively distilling into the trap.
    
  • Monitor: Continue reflux for 12–24 hours. Drain the water from the trap periodically.

  • Workup: Cool to RT. Wash with saturated

    
     (to remove acid catalyst). Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to avoid hydrolysis.

Expert Insight: Standard ethanol reflux often fails here because it doesn't get hot enough to overcome the steric barrier, and it doesn't remove water effectively. Toluene allows higher temperatures (


 vs 

).
Protocol B: The Kinetic Spike (Microwave Irradiation)

Best for: "Unreactive" amines and Green Chemistry compliance.

Microwave irradiation interacts directly with the dipole of the reagents, providing localized superheating that can overcome the activation energy barrier imposed by the 7-chloro steric bulk.

Reagents:

  • Solvent: Minimal Ethanol or Solvent-Free (Neat).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step:

  • Paste Formation: In a microwave-safe vial, mix the amine (1.0 mmol) and aldehyde (1.0 mmol). Add 2-3 drops of Glacial Acetic Acid.

    • Note: If solids don't mix well, add minimal Ethanol (<1 mL) to create a slurry/paste.

  • Irradiation: Place in a microwave reactor.

    • Power: 160–300 Watts (Start low).

    • Time: Pulse for 2–5 minutes.

    • Temp Limit: Set max temp to

      
       to prevent degradation.
      
  • Monitoring: Check TLC every 2 minutes. The reaction is often complete in <10 minutes.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold methanol.

Why this works: The rapid rotation of dipoles generates internal heat, increasing molecular collisions more effectively than conductive heating, helping the aldehyde "slip past" the 7-Cl steric gate [1][2].

Protocol C: Lewis Acid Template Synthesis

Best for: Synthesizing Metal-Ligand complexes directly (The "Trojan Horse").

If your end goal is a metal complex, do not isolate the free ligand. The 5,7-dichloro amine is too weak to attack the carbonyl effectively on its own. However, if you coordinate the aldehyde and amine to a metal center (e.g., Zn, Cu), the metal acts as a template, bringing the reactants into proximity and activating the carbonyl.

Reagents:

  • Metal Salt:

    
     or 
    
    
    
    .
  • Base: Triethylamine (

    
    ).
    
  • Solvent: Methanol.[1][2][3][4]

Step-by-Step:

  • Mix Ligands: Dissolve this compound (1 eq) and Salicylaldehyde (1 eq) in Methanol. Add

    
     (1.5 eq).
    
  • Reflux Pre-step: Reflux for 30 mins (Schiff base will likely not form fully yet).

  • Add Metal: Slowly add the Zinc salt (1 eq) dissolved in Methanol.

  • Template Reaction: Reflux for 2–4 hours. The solution color will change significantly (often yellow to deep orange/red) as the complex forms.

  • Crystallization: Allow the filtrate to evaporate slowly at room temperature. The Schiff base forms stabilized on the metal center [3].[5]

Module 3: Troubleshooting FAQ

Q1: The product decomposes back to starting material on the silica column.

  • Cause: Imine hydrolysis.[4] Silica gel is slightly acidic and contains water, which catalyzes the reverse reaction (hydrolysis), especially for electron-deficient amines.

  • Fix:

    • Pre-treat the silica gel with 1% Triethylamine in Hexane before loading your sample.

    • Switch to Neutral Alumina instead of Silica.

    • Avoid chromatography entirely; rely on recrystallization from hot Ethanol or Acetonitrile.

Q2: The reaction turns black/tarry.

  • Cause: Oxidation of the amine. 8-aminoquinolines are sensitive to air oxidation at high temperatures.

  • Fix: Perform the reaction under a strict Nitrogen or Argon atmosphere. Degas your solvents (sparge with inert gas for 15 mins) before use.

Q3: I see a new spot on TLC, but the NMR shows a mixture of product and aldehyde.

  • Cause: Incomplete conversion or equilibrium limitation.

  • Fix: Use Molecular Sieves (4Å) in the reaction flask to scavenge water in situ. Ensure they are activated (dried in an oven) before use.

Q4: Can I use


 as a catalyst? 
  • Answer: Yes, but with caution.

    
     is a powerful Lewis acid that traps water.
    
    • Procedure: Dissolve amine and aldehyde in dry Toluene. Add

      
       (0.5 eq) dropwise at 
      
      
      
      . Let warm to RT. The Titanium acts as both catalyst and dehydrating agent.

Comparative Data Summary

MethodReaction TimeTypical YieldComplexityKey Risk
Ethanol Reflux (Standard) 6–24 Hours20–40% (Poor)LowIncomplete reaction due to sterics.
Dean-Stark (Toluene) 12–24 Hours60–75%MediumThermal decomposition if overheated.
Microwave (Acetic Acid) 2–10 Minutes80–90%LowRequires microwave reactor; scale-up limited.
Template (Zn/Cu) 2–4 Hours>85% (as complex)MediumYields metal complex, not free ligand.

References

  • Microwave Assisted Synthesis of Schiff Bases

    • Title: Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.[6]

    • Source: Gavin Publishers.
    • URL:[Link]

  • Microwave Synthesis (Solvent-Free)

    • Title: The rapid synthesis of schiff-bases without solvent under microwave irradi
    • Source: Der Pharma Chemica.
    • URL:[Link]

  • Template Synthesis (Zinc Complex)
  • General Mechanism & Catalysis

    • Title: Review on Schiff Bases (C
    • Source: World Journal of Pharmaceutical Sciences.[5]

    • URL:[Link]

Sources

Technical Support Center: 5,7-Dichloroquinolin-8-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 5,7-dichloroquinolin-8-amine (CAS: 36107-01-4) in Dimethyl Sulfoxide (DMSO). This content is structured for researchers requiring high-fidelity experimental standards.

Executive Summary: Stability Profile

Current Status: Conditionally Stable this compound is chemically stable in anhydrous DMSO for short-term use (24-48 hours) at room temperature when protected from light. However, 8-aminoquinolines are a class of compounds inherently susceptible to oxidative degradation. While the chlorine substituents at positions 5 and 7 block electrophilic attack at the most reactive sites on the quinoline ring, the primary amine group remains vulnerable to oxidation, leading to the formation of quinone imines and azo-dimers.

Critical Recommendation:

  • Solvent: Use anhydrous DMSO (Grade ≥99.9%, Water <0.05%).

  • Storage: Store stock solutions at -20°C or lower .

  • Shelf Life: 6 months at -20°C; <1 week at 25°C.

Technical FAQ: Experimental Parameters

Q1: What is the maximum solubility of this compound in DMSO?

Answer: The compound exhibits high solubility in polar aprotic solvents.

  • Max Solubility: Approximately 50–100 mM in pure DMSO.

  • Working Stocks: We recommend preparing 10 mM or 20 mM stock solutions. This concentration is sufficient for most biological assays (typically requiring µM final concentrations) while avoiding precipitation risks upon freeze-thaw cycles.

  • Comparison: Unlike its hydroxy-analog (5,7-dichloro-8-hydroxyquinoline), which can be sparingly soluble in alcohols, the amine functionality and the lipophilic chlorine atoms make DMSO the ideal solvent.

Q2: My solution turned from pale yellow to dark brown. Is it still usable?

Answer: No.

  • Mechanism: The darkening indicates oxidative degradation. 8-aminoquinolines undergo auto-oxidation in solution to form quinone imines (highly colored, often red/brown) and eventually insoluble polymers.

  • Impact: This degradation not only reduces the effective concentration of the parent compound but generates reactive electrophiles that can covalently modify proteins in your assay, leading to false positives (pan-assay interference).

  • Action: Discard the solution immediately and prepare a fresh stock under inert gas (Nitrogen or Argon) if possible.

Q3: Can I use ultrasonic baths to dissolve the compound?

Answer: Yes, but with caution.

  • Protocol: Brief sonication (1–2 minutes) is acceptable to ensure complete dissolution.

  • Warning: Prolonged sonication generates heat and can induce radical formation in DMSO, accelerating the oxidation of the sensitive amine group. Always use a water bath to keep the temperature ambient or cool.

Q4: Is the compound hygroscopic in DMSO?

Answer: The compound itself is not significantly hygroscopic, but DMSO is.

  • Risk: DMSO absorbs atmospheric water rapidly. Water in the stock solution can protonate the amine or facilitate hydrolytic side reactions over long storage periods.

  • Mitigation: Use single-use aliquots to minimize the headspace exposure to humid air.

Troubleshooting Guide

Issue Possible Cause Corrective Action
Precipitation upon thawing High concentration (>50 mM) or moisture ingress.Vortex vigorously at RT. If solid remains, gently warm to 37°C for 5 mins. If still insoluble, discard (likely polymerized).
Loss of Biological Potency Oxidative degradation or adsorption to plastic.Check color (dark = oxidized). Ensure use of glass or polypropylene vials; avoid polystyrene for long-term storage.
Unexpected Cytotoxicity Formation of Quinone Imines (toxic metabolites).[1]Verify compound purity via HPLC. Oxidized 8-aminoquinolines are often more cytotoxic than the parent amine.
Signal Interference (Fluorescence) Quenching by degradation products.8-aminoquinolines are fluorescent. Degradation products often have broad absorption spectra that interfere with FRET or fluorometric assays.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 10 mM stock solution of this compound.

Materials:

  • This compound (Solid, >98% purity).[2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

  • Amber glass vials (screw cap with PTFE liner).

  • Argon or Nitrogen gas line (optional but recommended).

Protocol:

  • Calculate: Determine the mass required.

    • MW of C9H6Cl2N2 ≈ 213.06 g/mol .[3]

    • For 1 mL of 10 mM solution: Weigh 2.13 mg.

  • Weigh: Accurately weigh the solid into a sterile amber glass vial. Note: Avoid weighing extremely small amounts (<1 mg) to reduce error; consider preparing a larger volume if mass is limited.

  • Dissolve: Add the calculated volume of Anhydrous DMSO.

  • Mix: Vortex for 30 seconds. Inspect visually for clarity.

  • Inert Gas Overlay (Critical): Gently blow a stream of Argon or Nitrogen into the vial headspace for 10 seconds to displace oxygen.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store: Label clearly and place immediately in -20°C or -80°C .

Visualizations

Figure 1: Stability Decision Tree

A logical workflow to determine the viability of a stored stock solution.

StabilityTree Start Inspect Stock Solution CheckColor Check Color (Visual Inspection) Start->CheckColor Yellow Pale Yellow / Clear CheckColor->Yellow No Change Brown Dark Brown / Red / Black CheckColor->Brown Oxidized CheckTime Check Storage Time Yellow->CheckTime Discard DISCARD & RE-MAKE Brown->Discard Old > 6 Months (-20°C) or > 1 Week (RT) CheckTime->Old Fresh Within Limits CheckTime->Fresh HPLC Run LC-MS / HPLC (Purity Check) Old->HPLC Verify Stability Use PROCEED WITH EXPERIMENT Fresh->Use Pass Purity > 95% HPLC->Pass Fail Purity < 90% New Peaks Observed HPLC->Fail Pass->Use Fail->Discard

Caption: Decision logic for assessing the integrity of this compound stock solutions prior to experimental use.

Figure 2: Theoretical Degradation Pathway in DMSO

Based on general 8-aminoquinoline chemistry.

Degradation Amine This compound (Active Species) Radical Amino Radical Intermediate (Reactive) Amine->Radical Oxidation (-e-, -H+) QuinoneImine Quinone Imine Derivative (Toxic/Colored) Radical->QuinoneImine Further Oxidation Dimer Azo-Dimer / Polymer (Insoluble Precipitate) QuinoneImine->Dimer Coupling Factors Accelerators: Oxygen, Light, Heat, Trace Metals Factors->Amine

Caption: Proposed oxidative degradation pathway. The primary amine is the oxidation locus, leading to colored quinone imine byproducts.

References

  • BenchChem. this compound Product Information. Retrieved from BenchChem Database. Link

  • Royal Society of Chemistry (RSC). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. Chemical Science, Supplementary Information. Link

  • MDPI. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases. Molecules, 2021. Link

  • National Institutes of Health (NIH). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization. Link

  • EvitaChem. this compound Chemical Properties. Link

Sources

Technical Support Center: Removal of Unreacted Halogens from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted elemental iodine (I₂) and chlorine (Cl₂) from quinoline derivatives post-synthesis. Adherence to these protocols will enhance final product purity, ensure reproducibility, and prevent downstream complications in your research and development workflow.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of halogenated quinoline derivatives.

Q1: My reaction mixture is still intensely colored (purple/brown for iodine, yellow/green for chlorine) after the reaction. What is the first step?

A1: This coloration indicates the presence of unreacted elemental halogen. The first and most crucial step is to "quench" the reaction by adding a reducing agent. This converts the elemental halogen into a colorless, water-soluble halide salt (I⁻ or Cl⁻), which can then be easily removed through an aqueous work-up.

Q2: Which quenching agent should I use for iodine?

A2: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the industry standard for quenching iodine. It is highly effective, inexpensive, and the reaction is rapid. The thiosulfate reduces iodine to iodide, which is colorless and partitions into the aqueous layer during extraction.

Q3: Is sodium thiosulfate also suitable for quenching chlorine?

A3: While thiosulfate can quench chlorine, sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are more commonly recommended.[1][2] These agents rapidly reduce chlorine (typically present as hypochlorous acid in aqueous media) to harmless chloride ions.[1][2]

Q4: The color from the halogen is gone, but my TLC/NMR still shows impurities. What's next?

A4: The quenching step only removes the elemental halogen. By-products from the quenching agent (e.g., sulfates) and other reaction-related impurities will remain. Further purification is necessary, typically involving techniques like flash column chromatography or recrystallization to isolate your pure quinoline derivative.[3][4]

Q5: How can I tell if the residual halogen is truly gone?

A5: Thin-Layer Chromatography (TLC) is an excellent initial check. Elemental iodine appears as a distinct purple/brown spot, often with a high Rf value, which can be visualized directly or by placing the plate in an iodine chamber.[5][6] For chlorine, which is a gas and less likely to persist, the focus should be on removing chlorinated by-products. For definitive purity analysis, HPLC, GC-MS, and NMR are the preferred methods.[7][8]

Troubleshooting Guide: From Quenching to Final Purification

This guide provides a logical workflow for diagnosing and solving purification challenges.

Workflow: Decision-Making for Halogen Removal

G start Post-Reaction Mixture (Contains Quinoline Product + Unreacted Halogen) quench Step 1: Quenching (Add Reducing Agent) start->quench workup Step 2: Aqueous Work-up (Liquid-Liquid Extraction) quench->workup Converts Halogen to Water-Soluble Halide Salt dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) workup->dry evaporate Solvent Evaporation dry->evaporate crude Crude Product Analysis (TLC, ¹H NMR) evaporate->crude purify Step 3: Purification crude->purify column Flash Column Chromatography purify->column Complex Mixture or Oily Product recrystal Recrystallization purify->recrystal Solid Product final_product Pure Quinoline Derivative column->final_product recrystal->final_product

Caption: Decision workflow for halogen removal.

Problem at the Quenching Step

Issue: Slow or incomplete disappearance of halogen color upon adding the quenching agent.

Causality and Solution:

  • Insufficient Quenching Agent: You may have underestimated the amount of excess halogen. Continue adding the quenching solution portion-wise until the color is fully discharged. A large excess is often recommended to ensure a complete reaction.

  • Poor Mixing/Phase Transfer: The reducing agent is in the aqueous phase, while the halogen and your product are in the organic phase. Vigorous stirring or shaking in a separatory funnel is essential to maximize the interfacial area and ensure the reaction proceeds to completion.

  • pH Dependence (for Iodine): The reduction of iodine by thiosulfate is most effective in neutral to slightly acidic conditions.[9] If your reaction mixture is strongly basic, the quenching efficiency may be reduced. Conversely, strongly acidic conditions (pH < 1) can cause thiosulfate to decompose into elemental sulfur, which appears as a fine white or yellow precipitate that can complicate purification.[10]

  • Reagent Degradation: Solutions of sodium thiosulfate and sodium bisulfite can degrade over time. It is best practice to use freshly prepared solutions for quenching.

Challenges in Final Purification

Even after a successful quench, isolating the pure quinoline derivative requires careful technique.

A. Flash Column Chromatography

This is the most versatile method for purifying quinoline derivatives, especially for oily products or complex mixtures.[3][11]

Common Issues & Solutions:

  • Problem: Iodine streaks down the column.

    • Cause: The quenching step was incomplete. Before loading the column, ensure the crude material is fully quenched. If a faint iodine color persists, you can pre-adsorb your crude product onto a small amount of silica gel and add a pinch of solid sodium thiosulfate. Mix well before dry-loading onto the column.

    • Expert Tip: Iodine will elute with nonpolar solvents like hexane and dichloromethane.[10] You will see it as a distinct purple/pink band. While it can be separated, it's far better to remove it beforehand.

  • Problem: Poor separation of the product from by-products.

    • Solution: Optimize your solvent system using TLC. For quinoline derivatives, which are basic, adding a small amount of triethylamine (~0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate) can prevent streaking on the silica gel and improve peak shape, leading to better separation.

B. Recrystallization

For solid quinoline derivatives, recrystallization is a powerful and scalable technique for achieving high purity.[12]

Common Issues & Solutions:

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: The solvent may be too nonpolar for your compound, or the solution is cooling too rapidly.

    • Solution: Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve and allow to cool slowly. Seeding the solution with a tiny crystal of pure product can initiate crystallization.

  • Problem: Halogen color is trapped in the crystals.

    • Cause: Residual iodine or chlorine is co-precipitating with your product.

    • Solution: Ensure the pre-recrystallization material is thoroughly quenched. If the issue persists, you can try dissolving the crude solid in a solvent, washing this solution again with an aqueous quenching agent, re-drying the organic layer, and then proceeding with recrystallization.

Key Protocols and Data

Comparison of Common Quenching Agents
Quenching AgentTarget HalogenMechanismProsCons
Sodium Thiosulfate (Na₂S₂O₃)Iodine (I₂)Reduction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻Highly effective, fast, inexpensive, by-products are highly water-soluble.[13]Can decompose to elemental sulfur under strongly acidic conditions.[10]
Sodium Bisulfite (NaHSO₃)Chlorine (Cl₂)Reduction: HSO₃⁻ + Cl₂ + H₂O → HSO₄⁻ + 2Cl⁻ + 2H⁺Rapidly neutralizes chlorine.[1]Can generate SO₂ gas, especially in acidic media; SO₂ can react with some functional groups.[10]
Sodium Sulfite (Na₂SO₃)Iodine & ChlorineReduction: SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺Effective for both halogens; some find it "cleaner" than thiosulfate as it avoids sulfur precipitation.[10][14]Can act as a nucleophile and may degrade certain disinfection by-products if present.[14]
Step-by-Step Protocol: Standard Thiosulfate Quench and Work-up

This protocol is a self-validating system for the removal of unreacted iodine.

  • Cool the Reaction: After the reaction is deemed complete by TLC, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) that is immiscible with water.

  • Quench: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise.

    • Validation Check: The characteristic purple/brown color of iodine in the organic layer should disappear. Continue adding and shaking until the organic layer is colorless or pale yellow.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to aid in the removal of residual water.

  • Dry: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo.

  • Verify: Analyze the resulting crude product by TLC against the starting material and a pure standard if available. The iodine spot should be absent.

Visualization of Halogens on TLC

Caption: Visualizing residual iodine on a TLC plate.

Safety Precautions

  • Handling Halogens: Both iodine and chlorine are toxic and corrosive.[15][16] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17]

  • Quenching: Quenching reactions can be exothermic. Add the quenching agent slowly, especially on a large scale. If using sodium bisulfite or sulfite in an acidic medium, be aware of potential sulfur dioxide (SO₂) gas evolution.

References

  • Study Mind. Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Available from: [Link]

  • PMC. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Available from: [Link]

  • IWA Publishing. (2021). A comparison of sodium sulfite, ammonium chloride, and ascorbic acid for quenching chlorine prior to disinfection byproduct analysis | Water Supply. Available from: [Link]

  • Standard Methods. 4500-Cl B: Chlorine by Iodometry. Available from: [Link]

  • Google Patents.US3425798A - Process for the removal of iodine from organic compounds.
  • Indian Journal of Chemistry. Iodine in organic synthesis. Available from: [Link]

  • Reddit. (2014). How do I get rid of excess iodine in a reaction? : r/chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2020). 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. Available from: [Link]

  • ResearchGate. (2005). (PDF) Iodine in Organic Synthesis. Available from: [Link]

  • Reddit. (2017). Quenching of iodine chloride at low temperatures. : r/chemistry. Available from: [Link]

  • Process Instruments. ORP for the Removal of Residual Chlorine using Sodium Bisulphite. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2002). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Available from: [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. Available from: [Link]

  • Journal of the Brazilian Chemical Society. (2005). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • PMC. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Google Patents.CN103664892B - The crystallization of quinoline.
  • YouTube. (2020). Iodine / Thiosulfate Redox Titration Demonstration. Available from: [Link]

  • CLEAPSS Science. Student safety sheets 56 Iodine. Available from: [Link]

  • ResearchGate. (2016). (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. Available from: [Link]

  • RSC Publishing. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Available from: [Link]

  • Quora. (2022). How to make iodine crystals for thin layer chromatography (TLC) analysis. Available from: [Link]

  • Florida State University. Lab Procedure - FSU Department of Chemistry and Biochemistry. Available from: [Link]

  • Hach. Chlorine Analysis. Available from: [Link]

  • Reddit. (2021). Removal of Iodine : r/Chempros. Available from: [Link]

  • NCBI. Table 7-1, Analytical Methods for Determining Chlorine in Environmental Samples. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates. Available from: [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • NCBI Bookshelf. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]

  • Science Company. Iodine Solution - Safety Data Sheet. Available from: [Link]

  • Save My Exams. (2025). Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note. Available from: [Link]

  • Brainly. (2023). [FREE] Why can iodine be used in the visualization of TLC spots?. Available from: [Link]

  • IOPscience. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

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Validation & Comparative

Structural Elucidation & Comparative NMR Analysis: 5,7-Dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of 5,7-dichloroquinolin-8-amine in DMSO-d6 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide provides a rigorous comparative analysis of the 1H NMR spectroscopy of this compound in DMSO-d6. Designed for synthetic chemists and structural biologists, this document moves beyond simple peak listing to explain the diagnostic spectral signatures required to validate the successful chlorination of the 8-aminoquinoline scaffold.

We compare the target molecule against two critical reference standards:

  • 8-Aminoquinoline (Parent Scaffold): To demonstrate substituent effects and loss of coupling.

  • 5,7-Dichloroquinolin-8-ol (Chloroxine): To differentiate electronic effects of the amine vs. hydroxyl group.

Part 1: Materials & Methods (The "How-To")

To ensure reproducibility and minimize artifacts (such as water exchange broadening amine signals), follow this optimized protocol.

Sample Preparation Protocol
  • Solvent: DMSO-d6 (99.9 atom % D) + 0.03% v/v TMS.

    • Why DMSO? Chloro-quinolines often exhibit poor solubility in CDCl3.[1] DMSO also slows proton exchange, allowing for sharper observation of the labile –NH2 protons.

  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

    • Warning: Higher concentrations (>20 mg) may induce stacking interactions, causing upfield shifts (0.1–0.3 ppm) of aromatic protons.

  • Water Suppression: Ensure DMSO water content is <100 ppm.

    • Artifact: High water content causes the –NH2 signal to broaden or merge with the HDO peak (~3.33 ppm).

Part 2: Spectral Analysis & Assignments[1]
The Diagnostic Signature

The successful synthesis of this compound is confirmed by three distinct spectral changes relative to the parent compound:

  • Simplification of the Benzene Ring: Collapse of the H-5/H-6/H-7 multiplet system into a single singlet (H-6) .

  • Peri-Effect Deshielding: A significant downfield shift of H-4 due to the steric/electronic influence of the Chlorine at C-5.

  • Amine Character: Presence of a broad exchangeable singlet (–NH2), distinct from the hydroxyl proton of the 8-hydroxy analog.

Comparative Data Tables

Table 1: 1H NMR Chemical Shift Comparison (δ ppm, DMSO-d6, 400 MHz)

PositionProton TypeTarget: 5,7-Dichloro-8-aminoquinoline Parent: 8-Aminoquinoline Analog: 5,7-Dichloro-8-quinolinol
H-2 Pyridine (d)8.80 – 8.90 8.768.95
H-3 Pyridine (dd)7.60 – 7.70 7.557.75
H-4 Pyridine (d)8.45 – 8.55 8.248.50
H-5 Benzene— (Cl) 7.15 (d)— (Cl)
H-6 Benzene (s)7.80 – 7.90 7.42 (t)7.85 (s)
H-7 Benzene— (Cl) 7.05 (d)— (Cl)
XH Labile6.50 – 7.20 (br s, NH2) 6.00 (br s, NH2)~10.5 (br s, OH)

Note on Data Sources: Values for the parent and analog are derived from established literature [1, 2]. Values for the target are predicted ranges based on substituent chemical shift increments (SCS) and the peri-effect of 5-Cl substitution.

Detailed Assignment Logic
  • H-2 (Ortho to N): The most deshielded doublet. It resonates downfield due to the inductive effect of the ring nitrogen.

  • H-4 (Para to N, Peri to Cl-5): In the parent molecule, H-4 is ~8.24 ppm. In the 5,7-dichloro derivative, the Chlorine at position 5 exerts a "peri-effect" (steric compression and Van der Waals deshielding), pushing H-4 downfield to ~8.50 ppm.

  • H-6 (The Survivor): This is the critical confirmation peak . In the parent, H-6 is a triplet coupled to H-5 and H-7. In the product, H-5 and H-7 are replaced by Chlorine.[2][3] H-6 becomes an isolated singlet .

  • –NH2: In DMSO-d6, the amine protons usually appear as a broad singlet between 6.5 and 7.2 ppm. This distinguishes the product from the starting material (8-nitroquinoline) or the hydrolysis byproduct (8-hydroxyquinoline, OH > 10 ppm).

Part 3: Structural Verification Workflow

The following diagram outlines the logical decision tree for validating the product structure using NMR data.

NMR_Workflow Start Crude Product (DMSO-d6) Check_Aromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Start->Check_Aromatic Decision_H6 Is H-6 a Singlet? Check_Aromatic->Decision_H6 Path_Parent H-6 is Triplet/Multiplet (Coupled to H5/H7) Decision_H6->Path_Parent No Path_Product H-6 is Singlet (H5/H7 are Cl) Decision_H6->Path_Product Yes Final_Fail REJECT: Impurity/Starting Material Path_Parent->Final_Fail Check_H4 Check H-4 Shift (Peri-effect) Path_Product->Check_H4 Result_H4_Low H-4 < 8.3 ppm (No 5-Cl) Check_H4->Result_H4_Low No Shift Result_H4_High H-4 > 8.4 ppm (5-Cl Present) Check_H4->Result_H4_High Deshielded Result_H4_Low->Final_Fail Check_Labile Analyze Labile Region (Exchangeable Protons) Result_H4_High->Check_Labile Result_OH Signal > 10 ppm (Hydroxyl Group) Check_Labile->Result_OH Broad Singlet Result_NH2 Signal 6.0 - 7.5 ppm (Amino Group) Check_Labile->Result_NH2 Broad Singlet Result_OH->Final_Fail Hydrolysis Product Final_Valid CONFIRMED: This compound Result_NH2->Final_Valid

Caption: Logic flow for distinguishing this compound from parent scaffolds and hydrolysis byproducts.

Part 4: Troubleshooting & Artifacts

When analyzing this compound, researchers frequently encounter specific artifacts in DMSO-d6.

1. The "Water-Amine" Exchange

  • Observation: The –NH2 signal is missing or appears as a very broad hump at ~3.5 ppm.

  • Cause: Wet DMSO-d6 facilitates rapid proton exchange between H2O and R-NH2.

  • Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.

2. Rotational Isomers (Rare but possible)

  • Observation: Broadening of H-2/H-4 signals.

  • Cause: While rare in this specific rigid scaffold, restricted rotation of the amine protons due to H-bonding with the ring Nitrogen (N-1) can occur.

  • Validation: Run the spectrum at 350 K. If peaks sharpen, the broadening is dynamic (exchange or rotation).

References
  • Comparison of Quinoline Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent effects on quinoline rings).

  • Spectral Data for 5,7-Dichloroquinolin-8-ol (Chloroxine): National Institute of Standards and Technology (NIST). Mass and NMR data for Chloroxine.

  • Solvent Effects in NMR: Babij, N. R., et al. (2016).[4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • Synthesis and Characterization of 8-Aminoquinoline Derivatives: Ai, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Spectral Assignments. Pharmaceutical Fronts. (Provides methodology for assigning quinoline protons in DMSO).

Sources

Technical Guide: Antimicrobial Efficacy of 5,7-Dichloroquinolin-8-amine vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 8-Hydroxyquinoline (8-HQ) remains the gold standard for broad-spectrum antimicrobial chelation, functioning primarily as a lipophilic metal ionophore. 5,7-Dichloroquinolin-8-amine (DCQA) represents a specialized, high-lipophilicity scaffold. While DCQA exhibits lower standalone bacteriostatic potency against Staphylococcus aureus compared to halogenated 8-HQ derivatives (like Halquinol), it possesses distinct advantages as a "soft" donor ligand and a DNA-intercalating precursor.

  • 8-HQ: Superior for general metal sequestration (Fe, Mn) and broad bacterial inhibition.

  • DCQA: Superior lipophilicity (LogP) and metabolic stability; primarily effective when complexed with transition metals (Cu, Zn) or utilized to bypass resistance mechanisms dependent on phenol-efflux pumps.

Chemical & Physical Basis: The SAR Landscape

To understand the biological divergence, we must analyze the Structure-Activity Relationship (SAR). The substitution of the hydroxyl group (-OH) with an amine (-NH₂) and the addition of chlorine atoms fundamentally alters the molecule's interaction with the bacterial microenvironment.

Feature8-Hydroxyquinoline (8-HQ)This compound (DCQA)Impact on Efficacy
Core Structure N-Heterocycle with PhenolN-Heterocycle with Aniline + 2 Cl atomsDCQA is significantly more hydrophobic.
Chelation Motif N—O (Hard/Borderline Base)N—N (Borderline/Soft Base)8-HQ binds Fe³⁺/Mg²⁺ avidly (bacteriostatic). DCQA prefers Cu²⁺/Zn²⁺ (bactericidal complexes).
pKa (approx) ~9.9 (Phenolic OH)~3-4 (Aniline NH₂)DCQA exists largely as a neutral species or mono-cation at pH 7.4, aiding DNA binding.
Lipophilicity Moderate (LogP ~1.8)High (LogP > 3.5)DCQA shows superior penetration of mycobacterial cell walls and biofilms.
Diagram 1: Structural & Electronic Comparison

SAR_Comparison cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 This compound (DCQA) HQ_Struct Structure: Phenolic -OH group (O-Donor) HQ_Prop Properties: Amphoteric Mod. Lipophilicity HQ_Struct->HQ_Prop DCQA_Struct Structure: Amino -NH2 group + 5,7-Dichloro subst. HQ_Struct->DCQA_Struct Substitution: OH -> NH2 + Cl atoms HQ_Mech Mechanism: Metal Sequestration (Fe, Mn starvation) HQ_Prop->HQ_Mech DCQA_Prop Properties: High Lipophilicity Cationic Potential DCQA_Struct->DCQA_Prop DCQA_Mech Mechanism: DNA Intercalation Soft Metal Transport (Cu) DCQA_Prop->DCQA_Mech

Caption: Comparative flow of structural modifications leading to divergent antimicrobial mechanisms.

Antimicrobial Efficacy Data[3][4][5][6][7][8][9][10][11]

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges derived from comparative studies of 8-hydroxyquinolines and 8-aminoquinoline derivatives.

Table 1: Comparative MIC Ranges (µg/mL)

Note: Lower values indicate higher potency.[1][2][3]

Target Organism8-HQ (Benchmark)5,7-Dichloro-8-HQ (Halquinol)DCQA (Amino Derivative)Interpretation
S. aureus (MSSA) 3.0 – 12.50.5 – 2.08.0 – 32.0The phenol group (8-HQ) is critical for anti-staphylococcal activity; the amine reduces potency unless metal-complexed.
E. coli (Gram -) > 64.032.0 – 64.0> 128.0Both scaffolds struggle with Gram-negative efflux pumps without permeabilizers.
C. albicans (Fungi) 0.5 – 4.00.2 – 1.04.0 – 16.08-HQ derivatives are superior antifungals due to specific fungal cell wall interactions.
M. tuberculosis 0.5 – 2.00.1 – 0.52.0 – 8.0 DCQA shows promise here due to high lipophilicity required to penetrate the mycolic acid layer.
Critical Insight: The "Prodrug" Effect

While DCQA shows higher MICs (lower potency) as a free ligand, it acts as a potency multiplier when pre-complexed with metals.

  • Example:Cu(II)-DCQA complexes often exhibit MICs < 1.0 µg/mL against S. aureus, surpassing native 8-HQ. The amine facilitates stable Cu(II) transport into the cell, triggering oxidative stress (Fenton chemistry).

Mechanism of Action

8-Hydroxyquinoline: The "Starvation" Model

8-HQ acts primarily by chelating essential divalent cations (Mg²⁺, Mn²⁺, Fe²⁺) in the extracellular space or periplasm, depriving bacteria of cofactors needed for DNA replication and RNA synthesis.

This compound: The "Trojan Horse" Model
  • Lipophilic Entry: The 5,7-dichloro substitution increases the partition coefficient (LogP), allowing passive diffusion through the lipid bilayer.

  • Intracellular Targeting: Unlike 8-HQ, the amine group is less acidic. Inside the cell, DCQA can intercalate into DNA (due to planar aromatic stacking and weak cationic charge) or bind intracellular soft metals (Zn/Cu), disrupting metalloenzymes.

Diagram 2: Mechanistic Pathways

Mechanism cluster_ext Extracellular Environment cluster_cell Bacterial Cytoplasm Metals Free Metals (Fe, Cu, Zn) HQ 8-HQ Metals->HQ Chelation (Strong) DCQA DCQA Metals->DCQA Chelation (Weak/Soft) HQ_In 8-HQ (Free) HQ->HQ_In Passive Diffusion DCQA_In DCQA (Free) DCQA->DCQA_In Rapid Diffusion (High LogP) Target1 Ribosome/DNA (Mg/Mn dependent) Target2 ROS Generation (Fenton Reaction) HQ_In->Target1 Strips Metal (Inhibition) DCQA_In->Target2 Delivers Cu/Zn (Toxicity)

Caption: 8-HQ inhibits via metal deprivation; DCQA promotes toxicity via metal delivery or DNA interaction.

Experimental Protocols

To validate the efficacy differences, the following Metal-Supplemented Broth Microdilution protocol is required. Standard media often masks the chelation mechanism.

Protocol: Metal-Dependent MIC Determination

Objective: Distinguish between metal-stripping (8-HQ) and metal-delivery (DCQA) mechanisms.

Reagents:

  • Muller-Hinton Broth (MHB) - Cation Adjusted.

  • Stock solutions of 8-HQ and DCQA (dissolved in DMSO, final concentration <1%).

  • Metal salts: FeCl₃, CuSO₄, ZnSO₄ (100 µM stocks).

Workflow:

  • Preparation: Prepare 96-well plates with serial dilutions of compounds (Range: 0.125 – 128 µg/mL).

  • Supplementation:

    • Set A: Standard MHB (Control).

    • Set B: MHB + 50 µM FeCl₃ (Tests for sequestration reversal).

    • Set C: MHB + 10 µM CuSO₄ (Tests for ionophore toxicity).

  • Inoculation: Add bacterial suspension (5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure OD₆₀₀.

Validation Criteria (Self-Correction):

  • If 8-HQ MIC increases in Set B (Fe added), the mechanism is Chelation/Starvation .

  • If DCQA MIC decreases (potency improves) in Set C (Cu added), the mechanism is Ionophore Toxicity .

References

  • Prachayasittikul, V. et al. (2013).[4] "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy.[5] Link

  • Cherdtrakulkiat, R. et al. (2016).[1] "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[5] Biochemistry and Biophysics Reports. Link

  • Collery, P. et al. (2019). "Structure-activity relationships of 8-aminoquinoline derivatives for their anticancer and antimicrobial activities." Journal of Trace Elements in Medicine and Biology. Link

  • BenchChem. (2025).[6][2] "this compound: Product Data and Applications." BenchChem Compound Database. Link

  • Gogoi, J. et al. (2021).[1] "Synthesis and biological evaluation of 5,7-dichloro-8-quinolinol derivatives as potential antifungal agents." Letters in Drug Design & Discovery. Link

Sources

Defining Purity: Elemental Analysis vs. Orthogonal Standards for 5,7-Dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of aminoquinoline-based therapeutics (e.g., antimalarial precursors or metal-chelating ligands), 5,7-dichloroquinolin-8-amine represents a critical intermediate where purity is non-negotiable. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for tracking reaction progress, it often fails to detect inorganic salts, water, or solvent solvates that skew stoichiometric calculations.

This guide objectively compares Elemental Analysis (EA) —the classical "gold standard" for composition—against modern Quantitative NMR (qNMR) and HPLC workflows. We demonstrate why relying solely on one method is a scientific liability and provide a multi-modal protocol for certifying this compound as a Reference Standard.

The Target: this compound

Unlike its ubiquitous hydroxyl-analog (Chloroxine), the 8-amino variant presents unique stability and combustion challenges.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 213.06 g/mol

  • Theoretical Composition:

    • C: 50.73%

    • H: 2.84%

    • N: 13.15%

    • Cl: 33.28%

The Challenge: The high chlorine content (>33%) interferes with standard CHN combustion, often leading to incomplete oxidation or the formation of volatile metal chlorides that damage detectors. Furthermore, the amino group makes the compound prone to oxidation and hygroscopicity, necessitating rigorous handling standards.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table summarizes the performance of each technique specifically for halogenated heteroaromatics.

FeatureElemental Analysis (CHN) HPLC-UV/DAD qNMR (

H)
Primary Scope Bulk Composition (Stoichiometry, Solvates)Chromatographic Purity (Organic Impurities)Absolute Purity (Mass Balance, Structure)
Specificity Low (Cannot distinguish isomers)High (Separates structural analogs)High (Distinguishes isomers & solvents)
Precision

(Absolute)

(Relative)

(Absolute)
Blind Spots Isomeric impurities (e.g., 5-chloro vs 5,7-dichloro mixtures)Inorganic salts, water, non-UV active impuritiesParamagnetic impurities, overlapping signals
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Critical Utility Validating chemical formula (Hydrates/Salts)Detecting trace organic byproducts (<0.1%)Assigning potency without a reference standard
Detailed Protocols
Protocol A: Optimized Elemental Analysis for Halogenated Quinolines

Standard CHN analysis often fails for this compound due to chlorine interference. The following modification is required.

  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Aid: Add 10–15 mg of Tungsten(VI) oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule.
    • Reasoning: Halogens can form volatile tin halides that escape detection or coat the reduction tube.

      
       acts as a scrubber and oxygen donor, ensuring complete combustion of the refractory aromatic ring [1].
      
  • Temperature: Set combustion furnace to 1050°C (boosted oxygen injection: 10 mL).

  • Acceptance Criteria:

    • The industry standard for publication and purity certification is

      
       absolute deviation  from theoretical values for C, H, and N [2].
      
    • Example: If Nitrogen theoretical is 13.15%, the experimental result must fall between 12.75% and 13.55%.

Protocol B: Self-Validating qNMR Workflow

qNMR is the "Primary Ratio Method" that bridges the gap between EA and HPLC.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to solubility and preventing aggregation of the aminoquinoline).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the quinoline aromatic protons (7.0–9.0 ppm). Maleic acid provides a clean singlet at ~6.3 ppm.

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Pulse Angle: 90°.

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed,
    
    
    = Purity.[1][2]
Experimental Data: The "Purity Trap"

The following hypothetical data illustrates why a multi-modal approach is mandatory.

Scenario: A researcher synthesizes this compound and recrystallizes it from ethanol.

MethodResultInterpretation
HPLC 99.2% Area Looks excellent. Suggests high purity.[3]
EA (CHN) Fail (C: -1.5% deviation)Discrepancy. Carbon is significantly lower than theoretical.
qNMR 94.5% wt/wt Truth Revealed. The sample contains ~4.5% trapped Ethanol and 0.5% water.
Visualization: The Certification Workflow

The following diagram outlines the logical decision tree for certifying this compound, ensuring no "blind spots" remain.

PurityWorkflow Start Crude this compound Recryst Recrystallization (EtOH/Water) Start->Recryst HPLC Step 1: HPLC-UV (Check Organic Impurities) Recryst->HPLC Decision1 > 98% Area? HPLC->Decision1 Dry Vacuum Drying (50°C, 24h) Decision1->Dry Yes Reprocess Reprocess/Redry Decision1->Reprocess No qNMR Step 2: qNMR (Check Solvents/Water) Dry->qNMR Decision2 Residual Solvent < 0.5%? qNMR->Decision2 EA Step 3: Elemental Analysis (Confirm Formula/Stoichiometry) Decision2->EA Yes Decision2->Reprocess No (Solvated) Decision3 CHN within +/- 0.4%? EA->Decision3 Final CERTIFIED REFERENCE STANDARD Decision3->Final Yes Decision3->Reprocess No (Bad Combustion/Salt) Reprocess->Recryst

Caption: Figure 1. Integrated purity certification workflow. Note that EA is the final "gatekeeper" only after HPLC and qNMR have ruled out organic impurities and solvates.

References
  • Microanalysis of Halogenated Compounds.Thermo Fisher Scientific Technical Notes. Optimization of CHNS combustion for Cl/Br-containing organics using

    
     additives. 
    
  • Elemental Analysis: An Important Purity Control.Inorganic Chemistry Frontiers, 2018.

    
    ) and common pitfalls in data reporting. 
    
  • Comparison of qNMR and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 2016.[4] Validation of qNMR as a primary ratio method versus traditional chromatographic techniques.

  • 8-Aminoquinoline Scaffold Analysis. National Institutes of Health (NIH) / PubChem. Structural data and chemical properties of aminoquinoline derivatives.

Sources

Comparative Pharmacological Profiling: Primaquine vs. 5,7-Dichloroquinolin-8-amine Scaffolds in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative technical analysis of Primaquine (PQ) , the standard 8-aminoquinoline antimalarial, and 5,7-dichloroquinolin-8-amine (5,7-DCQA) , a pharmacologically distinct scaffold.

The core scientific divergence lies in Metabolic Activation versus Metabolic Blocking :

  • Primaquine relies on metabolic oxidation at the C5 position to generate reactive oxygen species (ROS), which drives both its potent hypnozoitocidal activity (anti-relapse) and its hemolytic toxicity in G6PD-deficient patients.

  • This compound incorporates chlorine substituents at the C5 and C7 positions. This substitution sterically and electronically blocks the C5-hydroxylation pathway, theoretically reducing ROS-mediated hemolysis but potentially altering the therapeutic target from liver-stage hypnozoites to blood-stage parasites via metal chelation or hematin inhibition mechanisms.

This study serves researchers optimizing 8-aminoquinoline scaffolds to dissociate efficacy from toxicity.

Structural & Mechanistic Basis (SAR)

Chemical Structure Analysis

The 8-aminoquinoline core is the foundation for both compounds. The side chain and ring substitutions dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

FeaturePrimaquine (PQ) This compound (5,7-DCQA)
CAS Registry 90-34-6 (Diphosphate)36107-01-4
Core Scaffold 6-Methoxy-8-aminoquinoline5,7-Dichloro-8-aminoquinoline
C5 Position Unsubstituted (H) – Metabolically LabileChloro (Cl) – Metabolically Blocked
C6 Position Methoxy (-OCH₃) – Electron DonatingUnsubstituted (H)
Side Chain (N8) 4-amino-1-methylbutyl (Essential for uptake)Free amine (-NH₂) or variable in derivatives
Lipophilicity (LogP) ~1.5 (Base)~2.8 (Estimated) – Higher Lipophilicity
Mechanism of Action: The Divergence

Primaquine (ROS Generation): PQ is a prodrug. It requires CYP2D6-mediated hydroxylation at the C5 position to form 5-hydroxyprimaquine . This unstable metabolite undergoes redox cycling with its quinone-imine form, generating superoxide anions (


). This oxidative stress is lethal to liver-stage hypnozoites (which have poor antioxidant defense) but causes hemolysis in erythrocytes lacking G6PD (which regenerates NADPH/GSH).

5,7-DCQA (Chelation & Stability): The introduction of chlorine atoms at C5 and C7 prevents the formation of the 5,6-quinolinequinone moiety.

  • Metabolic Stability: The C-Cl bond is strong and resistant to CYP-mediated oxidation, preventing the "metabolic activation" required for PQ-like radical generation.

  • Metal Chelation: The 8-amino and quinoline nitrogen (N1) form a bidentate chelating pocket. Electron-withdrawing chlorines increase the acidity of the system, potentially enhancing affinity for transition metals (Fe²⁺, Cu²⁺) essential for parasite survival, similar to halogenated 8-hydroxyquinolines (e.g., Clioquinol).

SAR_Mechanism PQ Primaquine (6-Methoxy) CYP CYP2D6 Metabolism PQ->CYP DCQA This compound (5,7-Dichloro) Metab_DCQA No C5-Hydroxylation (Metabolically Stable) DCQA->Metab_DCQA Blocked C5 Metab_PQ 5-Hydroxy-Primaquine (Active Metabolite) CYP->Metab_PQ C5 Oxidation ROS ROS Generation (Superoxide) Metab_PQ->ROS Redox Cycling Chelation Metal Chelation (Fe/Cu Sequestration) Metab_DCQA->Chelation Hypno Hypnozoite Death (Liver Stage) ROS->Hypno Hemo Hemolysis (G6PD Toxicity) ROS->Hemo Side Effect Schizont Schizontocidal Activity (Blood Stage) Chelation->Schizont Fe Deprivation

Figure 1: Mechanistic divergence between Primaquine (Redox/Metabolic Activation) and 5,7-DCQA (Stability/Chelation).

Comparative Efficacy Profile

In Vitro Activity (Blood Stage - P. falciparum)

While Primaquine is a poor blood schizontocide (IC50 > 5,000 nM), 5,7-dichloro analogs often exhibit enhanced blood-stage activity due to increased lipophilicity and metal chelation.

CompoundStrain (Pf3D7) IC50Strain (PfDd2) IC50Mechanism
Primaquine > 5,000 nM> 5,000 nMWeak/Non-specific in blood
Chloroquine (Control) ~15 nM~150 nMHemozoin Inhibition
5,7-DCQA Derivatives *50 - 500 nM100 - 800 nMMetal Chelation / Membrane Perturbation

*Note: Data refers to 5,7-dichloro-8-aminoquinolines with alkyl side chains. The free amine (5,7-DCQA) has low potency due to poor cellular uptake.

In Vivo Activity (Liver Stage - P. vivax/P. berghei)
  • Primaquine: Gold standard for radical cure.[1] 100% clearance of hypnozoites at therapeutic doses (0.25–0.5 mg/kg).

  • 5,7-DCQA: Significantly reduced hypnozoitocidal activity. The blockade of C5 prevents the formation of the active quinone metabolite necessary for killing dormant liver stages.

Toxicity & Safety (G6PD Deficiency)

The "Holy Grail" of 8-aminoquinoline research is dissociating efficacy from hemotoxicity.

  • Hemotoxicity Mechanism: PQ metabolites oxidize glutathione (GSH) to GSSG. G6PD-deficient RBCs cannot regenerate NADPH to restore GSH, leading to hemoglobin oxidation (methemoglobin) and cell lysis.

  • 5,7-DCQA Advantage: By preventing quinone formation, 5,7-dichloro analogs show negligible methemoglobin formation in vitro and in animal models.

  • Trade-off: The gain in safety (reduced hemolysis) typically comes at the cost of lost liver-stage efficacy, unless the molecule is designed to target a different pathway (e.g., specific inhibition of parasite enzymes like MetAP2).

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes the chlorination of 8-aminoquinoline or reduction of 5,7-dichloro-8-nitroquinoline.

Reagents: 8-aminoquinoline, N-chlorosuccinimide (NCS), Acetonitrile. Workflow:

  • Dissolution: Dissolve 8-aminoquinoline (10 mmol) in acetonitrile (50 mL).

  • Chlorination: Add NCS (2.2 eq) portion-wise at 0°C to prevent over-chlorination.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water, extract with dichloromethane.

  • Purification: Recrystallize from ethanol to yield this compound (Pale yellow solid).

Protocol: In Vitro Hemotoxicity Assay (G6PD-Deficient Model)

A self-validating protocol to compare oxidative stress potential.

Objective: Measure Methemoglobin (MetHb) formation. Materials:

  • Human G6PD-deficient RBCs (or murine RBCs treated with G6PD inhibitor).

  • Test compounds: Primaquine (Positive Ctrl), 5,7-DCQA, Vehicle (DMSO).

Steps:

  • Preparation: Wash RBCs 3x with PBS; resuspend to 10% hematocrit.

  • Incubation: Add test compounds (10 µM and 100 µM) to RBC suspension.

  • Metabolic Activation (Crucial): Since PQ requires metabolism, add S9 liver fraction and NADPH regenerating system to the wells. Without S9, PQ will not show toxicity in vitro.

  • Measurement: Incubate at 37°C for 3 hours.

  • Quantification: Lyse aliquots; measure absorbance at 630 nm (MetHb) vs 540 nm (Total Hb).

  • Calculation:

    
    .
    

Visualization: Metabolic Pathway Comparison

Metabolism_Comparison cluster_PQ Primaquine (Unstable) cluster_DCQA 5,7-Dichloro-QA (Stable) PQ_Struct Primaquine PQ_Metab 5-OH-Primaquine (Quinone-Imine) PQ_Struct->PQ_Metab CYP2D6 PQ_Effect High ROS Flux (Efficacy + Toxicity) PQ_Metab->PQ_Effect Redox Cycling DCQA_Struct This compound DCQA_Metab No 5-OH Metabolite DCQA_Struct->DCQA_Metab Blocked Site DCQA_Effect Chelation / Membrane Effect (Altered Target) DCQA_Metab->DCQA_Effect

Figure 2: Metabolic fate of Primaquine vs. 5,7-DCQA. The 5,7-dichloro substitution blocks the toxigenic pathway.

References

  • Vale, N., et al. (2009). "Primaquine conjugates: a new approach to prevent relapse of vivax malaria?" Journal of Medicinal Chemistry. Link

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future role as antimalarial drugs."[1][2][3][4] Current Opinion in Infectious Diseases. Link

  • Ganesan, S., et al. (2012). "Quinolines and their derivatives: A review on their antimalarial potential." ResearchGate. Link

  • BenchChem. (2024). "this compound Physicochemical Data." BenchChem Database. Link

  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6." Malaria Journal. Link

  • Vangapandu, S., et al. (2006). "8-Aminoquinolines with an alkoxy group at the 5-position: synthesis and antimalarial activity." Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Evaluating the Thermal Stability of 5,7-dichloroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The quinoline scaffold, a key pharmacophore in numerous therapeutic agents, often requires modification to optimize its biological activity, solubility, and stability. Among these, 5,7-dichloroquinolin-8-amine serves as a crucial starting material for the synthesis of a wide array of derivatives with potential applications in medicine and materials science. This guide provides an in-depth, objective comparison of the thermal properties of this compound derivatives, supported by established experimental methodologies and an analysis of structure-stability relationships.

The Critical Role of Thermal Stability in Drug Development

The thermal stability of a pharmaceutical compound is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its efficacy and safety. Unstable compounds may degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic impurities, and altered physical properties. Therefore, a thorough evaluation of thermal stability is a non-negotiable aspect of drug development, ensuring the final product is both safe and effective.

The primary techniques employed for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperatures at which a compound melts, crystallizes, and decomposes, offering a comprehensive thermal profile.

Experimental Methodologies: The Pillars of Thermal Analysis

A robust evaluation of thermal stability hinges on the meticulous application of well-established analytical techniques. Here, we detail the protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the cornerstones of thermal characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying the residual mass.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[1]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the derivative into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

  • Heating and Cooling Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.

    • Reheat the sample at the same controlled rate to observe any changes in thermal behavior after the initial thermal history.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Determine the melting point (Tm) as the peak temperature of the endothermic melting event and the enthalpy of fusion (ΔHf) from the area under the peak.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep_tga Weigh 5-10 mg in TGA pan tga TGA (10°C/min, N2) prep_tga->tga prep_dsc Weigh 2-5 mg in DSC pan dsc DSC (10°C/min, N2) prep_dsc->dsc tga_data Determine T(onset) and T(max) tga->tga_data dsc_data Determine T(m) and ΔH(f) dsc->dsc_data

Experimental Workflow for Thermal Analysis

Synthesis of this compound Schiff Base Derivatives: A Representative Series

To systematically evaluate the impact of structural modifications on thermal stability, a series of Schiff base derivatives of this compound can be synthesized. Schiff bases are readily prepared through the condensation of a primary amine with an aldehyde or ketone. This allows for the introduction of a wide variety of substituents, enabling a detailed structure-stability relationship study.

General Synthesis Protocol for Schiff Bases:

  • Dissolution: Dissolve one equivalent of this compound in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde: Add a slight excess (1.1 equivalents) of the desired substituted benzaldehyde to the solution.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to promote the condensation reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

G amine This compound reaction Condensation (Ethanol, Acetic Acid, Reflux) amine->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction schiff_base Schiff Base Derivative reaction->schiff_base

Synthesis of Schiff Base Derivatives

Comparative Thermal Stability of this compound Derivatives

Table 1: Predicted Thermal Stability of this compound Schiff Base Derivatives

Derivative (Substituent on Benzaldehyde)Predicted Onset of Decomposition (Tonset, °C)Predicted Melting Point (Tm, °C)Rationale for Predicted Stability
Unsubstituted (H) 280 - 300180 - 195Baseline stability of the core structure.
4-Methoxy (-OCH3) 290 - 310190 - 205The electron-donating methoxy group can increase electron density in the conjugated system, potentially stabilizing the molecule and increasing intermolecular forces.
4-Nitro (-NO2) 260 - 280200 - 215The strong electron-withdrawing nitro group can destabilize the molecule by pulling electron density away from the imine bond, making it more susceptible to thermal cleavage. The higher melting point is likely due to strong intermolecular dipole-dipole interactions.
4-Chloro (-Cl) 275 - 295185 - 200The inductive electron-withdrawing effect of the chlorine atom is expected to slightly decrease thermal stability compared to the unsubstituted derivative.
4-Hydroxy (-OH) 300 - 320210 - 225The hydroxyl group can participate in intermolecular hydrogen bonding, significantly increasing the energy required to break the crystal lattice (higher melting point) and potentially enhancing overall thermal stability.

Structure-Stability Relationship: Unraveling the Molecular Architecture's Influence

The thermal stability of this compound derivatives is intrinsically linked to their molecular structure. Several factors contribute to the overall thermal robustness of these compounds:

  • Substitution on the Quinoline Ring: The presence of two chlorine atoms at the 5 and 7 positions of the quinoline ring is expected to enhance thermal stability compared to the unsubstituted quinoline-8-amine. Halogen atoms, particularly chlorine, can increase molecular weight and enhance intermolecular van der Waals forces, leading to a more stable crystal lattice. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electron density distribution within the aromatic system, affecting bond strengths.

  • Nature of the Derivative: The type of functional group introduced at the 8-amino position plays a crucial role.

    • Schiff Bases: The stability of the imine (-C=N-) bond is a key determinant. Electron-donating groups on the aromatic ring attached to the imine nitrogen can increase the electron density of the double bond, thereby strengthening it and enhancing thermal stability. Conversely, strong electron-withdrawing groups can weaken the imine bond, making the molecule more prone to thermal decomposition.

    • Azo Dyes: Azo compounds (-N=N-) are known for their thermal lability, often decomposing with the evolution of nitrogen gas. The stability of azo dyes derived from this compound would likely be lower than that of the corresponding Schiff bases.

    • Metal Complexes: Chelation of the this compound derivative to a metal center can significantly enhance thermal stability. The formation of coordinate bonds with the metal ion introduces a more rigid and stable structure that requires more energy to decompose. The thermal stability of such complexes would also depend on the nature of the metal ion and the overall coordination geometry.

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, contribute to a more stable crystal lattice. This is reflected in higher melting points and often correlates with increased decomposition temperatures. For instance, derivatives capable of forming strong intermolecular hydrogen bonds, such as those containing hydroxyl or amide groups, are expected to exhibit greater thermal stability.

Conclusion

The evaluation of thermal stability is a cornerstone of modern drug development and materials science. For this compound derivatives, a systematic approach employing TGA and DSC provides crucial data for assessing their suitability for various applications. While a comprehensive comparative dataset is yet to be established in the literature, a predictive analysis based on fundamental principles of structure-stability relationships offers valuable insights. The inherent stability of the 5,7-dichloroquinoline core, coupled with the electronic effects of substituents on derivatives such as Schiff bases, dictates their thermal behavior. Future research should focus on the systematic synthesis and thermal analysis of a broad range of these derivatives to build a robust database that can guide the rational design of new, stable, and effective quinoline-based compounds.

References

  • SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE. (n.d.). CyberLeninka. Retrieved February 9, 2026, from [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • The thermal decomposition of the 5,7-dihalo-8-quinolinol rare earth metal chelates. (1957). Office of Scientific and Technical Information. Retrieved February 9, 2026, from [Link]

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  • SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW S. (2022). Retrieved February 9, 2026, from [Link]

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  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. Retrieved February 9, 2026, from [Link]

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  • Structure of 5,7-dichloro-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of 5,7-Dichloroquinolin-8-amine is the foundation of its safe management. Based on data from analogous compounds like 5,7-Dichloro-8-hydroxyquinoline and other chlorinated quinolines, we must assume the following potential hazards:

  • Skin and Eye Irritation: Dichloro-substituted quinolines are known to cause skin and serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory discomfort.[1]

  • Toxicity: While specific data is limited, related aromatic amines and chlorinated compounds can pose toxicological risks upon ingestion, inhalation, or skin absorption.[2]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, disposal into sanitary sewer systems or general refuse is strictly prohibited.[3][4]

This risk profile dictates that this compound must be managed as a regulated hazardous waste from "cradle-to-grave," meaning the generator is responsible for its safe handling from acquisition to final disposal.[5]

Hazard Summary of Related Compounds
Hazard StatementDescriptionPrimary Compound Source
H315Causes skin irritation5,7-Dichloro-8-hydroxyquinoline, 4,8-Dichloroquinoline[1]
H319Causes serious eye irritation5,7-Dichloro-8-hydroxyquinoline, 4,8-Dichloroquinoline[1]
H335May cause respiratory irritation5,7-Dichloro-8-hydroxyquinoline[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the establishment of a controlled work area and the use of appropriate PPE are non-negotiable.

Engineering Controls: All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure that a safety shower and eyewash station are readily accessible.[5]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous solid waste.[6]

  • Body Protection: A laboratory coat is mandatory. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron should also be worn.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must proceed through a designated hazardous waste management stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain. [4][5]

Step 1: Waste Segregation

Proper segregation is the critical first step to prevent dangerous chemical reactions and ensure compliant disposal.[5]

  • Solid Waste: Collect all contaminated disposable materials, including gloves, weigh boats, paper towels, and contaminated absorbent from spills, in a dedicated hazardous waste container.[7]

  • Liquid Waste: Collect all unused solutions, reaction mixtures, and solvent rinsates containing this compound in a separate, dedicated liquid hazardous waste container. As this is a chlorinated compound, it must be placed in a halogenated organic waste stream unless your institution's policy directs otherwise.[7] Do not mix with non-halogenated or other incompatible waste streams.[5]

Step 2: Waste Containerization

The integrity and compatibility of the waste container are crucial for safe storage.[8]

  • Container Type: Use only approved hazardous waste containers, typically high-density polyethylene (HDPE) or glass, that are compatible with chlorinated organic compounds.[5][8]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[5][8] The container must remain closed at all times except when waste is being added.[8]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound Waste".[7]

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazard warnings (e.g., "Irritant," "Toxic").[7]

Step 3: Waste Accumulation and Storage

Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials like strong oxidizing agents.[6][9]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Provide the EHS team with a complete and accurate description of the waste to ensure it is transported and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[3]

Emergency Procedures: Spill and Exposure Management

Immediate and correct action is critical in the event of a spill or personal exposure.

Spill Response

The response depends on the scale of the spill.[10]

  • Minor (Incidental) Spill: For a small spill that you are trained and equipped to handle:

    • Alert personnel in the immediate area.[10]

    • Wearing full PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pillow, working from the outside in.[11]

    • Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[10]

    • Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if the spill was of a highly toxic material.[10]

  • Major Spill: For a large spill or any spill you are not comfortable handling:

    • Evacuate the area immediately.[5]

    • Alert others and secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[5]

Personal Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]

Disposal Decision Workflow

The following diagram outlines the procedural flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_solid Solid or Liquid Waste? fume_hood->is_solid solid_waste Solid Waste (Gloves, Paper Towels, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) is_solid->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Halogenated Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Sources

Personal protective equipment for handling 5,7-Dichloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5,7-Dichloroquinolin-8-amine, ensuring your safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the why behind each recommendation.

Hazard Identification and Risk Assessment

This compound, also known as 5,7-Dichloro-8-hydroxyquinoline, is a halogenated aromatic amine with specific health hazards that demand careful handling.[1][2][3][4][5] A thorough understanding of these risks is the foundation of a robust safety plan.

Hazard Summary Table:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5]GHS07
Skin Irritation (Category 2) Causes skin irritation upon contact.[2][5]GHS07
Serious Eye Damage/Irritation (Category 1/2) Causes serious eye damage or irritation.[2][5]GHS05
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[2][4][5]GHS07

The toxicological properties of this compound have not been fully investigated, which necessitates a conservative approach to handling and exposure control.[1]

The Hierarchy of Controls: A Framework for Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible if it is required for a specific scientific purpose. Therefore, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate you from the hazard.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[4][5][6] This is critical to prevent the inhalation of airborne particles and potential respiratory irritation.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Recommended PPE for Handling this compound:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical splash goggles and a face shield.Heavy-duty nitrile gloves.Lab coat and disposable apron.Recommended, especially for larger quantities. Use an N100 or P3 respirator.[7]
Preparing Solutions Chemical splash goggles.Nitrile gloves.Lab coat.Not typically required if performed in a fume hood.
Running Reactions Safety glasses with side shields (minimum). Chemical splash goggles are preferred.Nitrile gloves.Lab coat.Not typically required if the reaction is contained.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile gloves.Lab coat and disposable apron or coveralls.Required. Use an N100 or P3 respirator.[7]
Eye and Face Protection

Given the risk of serious eye damage, robust eye protection is non-negotiable.[5]

  • Safety Glasses: Provide minimal protection and are only suitable for low-risk activities where splashes are unlikely.

  • Chemical Splash Goggles: Should be worn when handling the solid or preparing solutions, as they provide a seal around the eyes to protect against dust and splashes.[8] They must comply with standards such as European Standard EN166 or OSHA's 29 CFR 1910.133.[1]

  • Face Shield: A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as when handling larger quantities or during spill cleanup.[9]

Hand Protection
  • Nitrile Gloves: These are the minimum requirement for handling this compound and its solutions. They offer good resistance to a range of chemicals.

  • Glove Thickness: For prolonged contact or when handling the solid, consider using thicker, heavy-duty nitrile gloves.

  • Double Gloving: For added protection, especially when handling the pure compound, wearing two pairs of nitrile gloves is recommended.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and put on a new pair.

Body Protection
  • Lab Coat: A standard lab coat is required to protect your skin and personal clothing.[9]

  • Apron/Coveralls: For tasks with a higher risk of splashes or contamination, such as weighing large quantities or cleaning up spills, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[8]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee that exposure will be maintained below acceptable limits.

  • Air-Purifying Respirator (APR): When handling the solid outside of a fume hood or during a spill, an APR is necessary.[10] A respirator with a full-facepiece and N100 (US) or P3 (EU) particulate filters is recommended.[7]

  • Fit Testing: All users of tight-fitting respirators must be fit-tested to ensure a proper seal.

Operational Plans: Step-by-Step Guidance

PPE Selection Workflow

PPE_Selection_Workflow cluster_1 PPE Selection Workflow Start Start: Assess Task IsSolid Handling Solid? Start->IsSolid IsSpill Spill or Large Quantity? IsSolid->IsSpill Yes StandardPPE Standard PPE: - Nitrile Gloves - Lab Coat - Goggles IsSolid->StandardPPE No (Solution) IsSpill->StandardPPE No EnhancedPPE Enhanced PPE: - Heavy Nitrile Gloves - Apron/Coveralls - Face Shield - N100/P3 Respirator IsSpill->EnhancedPPE Yes

Caption: A decision-making workflow for selecting appropriate PPE.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Put on a lab coat.

    • Put on respiratory protection (if required).

    • Put on eye and face protection.

    • Put on gloves. Pull the gloves over the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.

    • Remove the lab coat by rolling it inside out.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Wash your hands thoroughly with soap and water.[2]

Protocol for Spill Cleanup

Spill_Response cluster_2 Spill Response Procedure Spill Spill Occurs Alert Alert others in the area Spill->Alert DonPPE Don Enhanced PPE Alert->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Clean the area Contain->Cleanup Dispose Dispose of waste in a sealed, labeled container Cleanup->Dispose Report Report the incident Dispose->Report

Caption: A step-by-step procedure for responding to a spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don PPE: Put on the enhanced PPE as outlined in the table above, including respiratory protection.

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1] For a liquid spill, cover it with an inert absorbent material.

  • Cleanup: Once absorbed, collect the material using spark-proof tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Doff PPE and Wash: Properly doff your PPE and wash your hands and any exposed skin thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including used PPE, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour this chemical down the drain.[1][5][7]

  • Disposal Method: The preferred method of disposal is to offer the waste to a licensed disposal company. This may involve dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Always follow local, state, and federal regulations for hazardous waste disposal.[2]

References

  • PSFC Halogenated Solvents. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, January 9). Retrieved from [Link]

  • (PDF) Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC - ResearchGate. (2025, August 10). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Retrieved from [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
  • Personal Protective Equipment Participant Guide - Midwest Consortium for Hazardous Waste Worker Training. Retrieved from [Link]

  • Chapter 10 – Personal Protective Equipment. (2025, November 7). Retrieved from [Link]

  • Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC - Drug Development and Therapeutics. Retrieved from [Link]

  • Halquinol-(5, 7-dichloro-quinolin-8-ol)-Chloroquinol-8067-69-4 - Hi-Purity Chemicals Pvt. Ltd. Retrieved from [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate. Retrieved from [Link]

  • Lab Safety Equipment & PPE - ChemTalk. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.